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Core Science & Biosynthesis

Foundational

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate: Structural Properties, Mechanistic Synthesis, and Applications in GABAergic Drug Development

Executive Summary In the landscape of neuropharmacology, the precise stereochemical construction of GABA analogs (gabapentinoids) is critical for target binding affinity and therapeutic efficacy. Methyl (3R,4S)-2-oxo-4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the precise stereochemical construction of GABA analogs (gabapentinoids) is critical for target binding affinity and therapeutic efficacy. Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7) serves as a pivotal chiral γ-lactam intermediate in the synthesis of optically pure GABA_B receptor agonists, most notably Phenibut (4-amino-3-phenylbutanoic acid) and related baclofen analogs.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, the causality behind its stereoselective synthesis, and its downstream conversion into active pharmaceutical ingredients (APIs).

Chemical Structure and Physicochemical Profiling

The molecule is a γ-lactam (2-pyrrolidone) featuring a phenyl ring at the C4 position and a methyl ester at the C3 position. The (3R,4S) designation indicates a trans relationship between the bulky phenyl group and the ester moiety. This trans configuration is thermodynamically favored during cyclization as it minimizes pseudo-allylic (A-1,3) steric strain within the five-membered heterocyclic ring.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate
CAS Registry Number 1784747-50-7
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Stereochemical Configuration Trans-(3R,4S)
Hydrogen Bond Donors 1 (N-H of the lactam ring)
Hydrogen Bond Acceptors 3 (Lactam C=O, Ester C=O, Ester -O-)
Typical Physical State Off-white to white crystalline solid

Retrosynthetic Analysis and Mechanistic Synthesis

The industrial and laboratory-scale synthesis of this γ-lactam relies heavily on the Perekalin route, originally developed for racemic mixtures but later adapted for asymmetric synthesis . The core logic involves a Michael addition of a malonate enolate to a nitroolefin (e.g., trans-β-nitrostyrene), followed by the reduction of the nitro group to an amine, which spontaneously cyclizes via intramolecular aminolysis to form the lactam .

To achieve the specific (3R,4S) stereoisomer, the initial Michael addition must be strictly controlled using a chiral organocatalyst (such as a bifunctional thiourea derivative) or a chiral Lewis acid complex.

G A trans-β-Nitrostyrene + Dimethyl Malonate B Asymmetric Michael Addition (Chiral Catalyst) A->B Toluene, -20°C C Michael Adduct (Stereocenters Set) B->C >98% ee D Catalytic Hydrogenation (Pd/C, H2) C->D MeOH, RT E (3R,4S)-Lactam Target Compound D->E Spontaneous Cyclization

Figure 1: Asymmetric synthetic workflow for the (3R,4S)-γ-lactam intermediate.

Experimental Protocol: Stereoselective Synthesis

The following methodology details a self-validating system for synthesizing the (3R,4S) enantiomer. Every step is designed to maximize enantiomeric excess (ee) and chemical yield.

Phase 1: Asymmetric Michael Addition
  • Reagent Preparation: Dissolve trans-β-nitrostyrene (1.0 eq, 10 mmol) and dimethyl malonate (1.5 eq, 15 mmol) in anhydrous toluene (50 mL, 0.2 M) under an inert argon atmosphere.

  • Catalyst Introduction: Add a bifunctional chiral squaramide catalyst (5 mol%).

    • Causality: The bifunctional catalyst simultaneously activates the nitroolefin via hydrogen bonding and deprotonates the malonate via its basic amine moiety. This rigidly organizes the transition state, dictating the (R) configuration at the malonate addition site and (S) at the benzylic position.

  • Thermal Control: Stir the reaction mixture at -20°C for 48 hours.

    • Causality: Sub-ambient temperatures suppress the racemic background reaction (uncatalyzed addition) and enhance the facial selectivity of the enolate attack, ensuring >95% ee.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to isolate the intermediate Michael adduct.

Phase 2: Reductive Cyclization
  • Hydrogenation Setup: Dissolve the purified Michael adduct in methanol (0.1 M). Introduce 10% Pd/C (10% w/w relative to the substrate) into the reaction flask.

  • Reduction: Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 12 hours.

    • Causality: The aliphatic nitro group is reduced to a primary amine. Under these conditions, the amine immediately undergoes intramolecular aminolysis with the adjacent methyl ester, expelling methanol and forming the thermodynamically stable 5-membered γ-lactam ring.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol and concentrate the filtrate.

  • Crystallization (Self-Validation): Recrystallize the crude product from a hot mixture of ethyl acetate and hexanes.

    • Causality: Crystallization acts as a thermodynamic purification step, upgrading the enantiomeric and diastereomeric purity to >99% ee by leaving any minor cis-isomers or opposite enantiomers dissolved in the mother liquor.

Downstream Applications in API Generation

The primary utility of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is its conversion into optically active GABA analogs. The transformation to Phenibut requires three distinct chemical steps: saponification, decarboxylation, and lactam hydrolysis.

Stereochemical Mapping Insight: It is critical to understand how the stereocenters map from the lactam to the open-chain API. In the lactam, the C4 position holds the phenyl group. According to Cahn-Ingold-Prelog (CIP) priorities at C4, the order is: -Ph (1) > -CH₂N (2) > -CH(COOMe)C=O (3) > -H (4). Upon hydrolysis to Phenibut (4-amino-3-phenylbutanoic acid), the C4 carbon of the lactam becomes the C3 carbon of the acid. The CIP priorities at C3 of Phenibut are: -Ph (1) > -CH₂NH₂ (2) > -CH₂COOH (3) > -H (4). Because the relative priority of the substituents remains identical, a (4S)-lactam will yield (3S)-Phenibut.

Note for Drug Development Professionals: The active eutomer for GABA_B agonism is (R)-Phenibut. Therefore, the (3R,4S)-lactam described here is the precursor to the less active (S)-enantiomer. To synthesize the active (R)-API, the (3S,4R)-lactam must be targeted during the initial Michael addition.

G Lactam Methyl (3R,4S)-2-oxo-4- phenylpyrrolidine-3-carboxylate Sapon Saponification (NaOH, H2O) Lactam->Sapon Acid Carboxylic Acid Intermediate Sapon->Acid Decarb Decarboxylation (Heat, 150°C) Acid->Decarb Pyrrolidone (4S)-4-phenylpyrrolidin-2-one Decarb->Pyrrolidone Hydrolysis Lactam Hydrolysis (Aqueous HCl, Reflux) Pyrrolidone->Hydrolysis API (S)-Phenibut (GABA Analog) Hydrolysis->API

Figure 2: Downstream chemical conversion pathway from the chiral γ-lactam to the API (S)-Phenibut.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized intermediate before downstream API conversion, rigorous analytical profiling is required. The trans relationship is easily verified via Nuclear Magnetic Resonance (NMR), while chiral purity necessitates High-Performance Liquid Chromatography (HPLC).

Table 2: Analytical Characterization Metrics
TechniqueParameterExpected Observation
¹H NMR (CDCl₃) C3-H / C4-H Coupling Constant (J)~8–10 Hz (indicative of a trans pseudo-diaxial relationship)
Chiral HPLC Enantiomeric Excess (ee)>98% (using Chiralpak AD-H column, Hexane/IPA mobile phase)
Polarimetry Specific Rotation [α]DRequires empirical reference standard (solvent-dependent)
LC-MS m/z [M+H]⁺220.1 (Confirms molecular weight of the methyl ester)

References

  • World Health Organization (WHO). "Pre-Review Report: PHENIBUT". 44th Expert Committee on Drug Dependence (ECDD), 2021. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 313653, Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate" (Analogous structure reference for physical properties). URL:[Link]

  • The Journal of Organic Chemistry. "Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams". ACS Publications, 2010. URL:[Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral molecule, methyl (3R,4S)-2-oxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral molecule, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its structural characterization by NMR is paramount for researchers in medicinal chemistry and drug development. This document will delve into the intricacies of the spectral data, offering insights into the structural and stereochemical features of this important synthetic building block.

Introduction

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a substituted pyrrolidinone, a structural motif present in numerous natural products and pharmaceuticals. The precise stereochemical arrangement of the substituents on the pyrrolidine ring is crucial for its biological activity and its utility as a chiral precursor. NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of such molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, elucidating the chemical environment of each nucleus and confirming the trans relationship between the phenyl and carboxylate groups.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Caption: Molecular structure and atom numbering for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table summarizes the expected ¹H NMR data for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~3.5 - 3.7d~7-9
H-4~3.8 - 4.0ddd~7-9, ~7-9, ~3-5
H-5a~3.4 - 3.6dd~9-11, ~7-9
H-5b~3.1 - 3.3dd~9-11, ~3-5
NH~7.0 - 8.0br s-
Ar-H~7.2 - 7.4m-
OCH₃~3.7s-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following table summarizes the expected ¹³C NMR data.

CarbonChemical Shift (δ, ppm)
C=O (amide)~175 - 178
C=O (ester)~170 - 173
Ar-C (ipso)~138 - 142
Ar-CH~127 - 129
C-3~50 - 55
C-4~45 - 50
C-5~40 - 45
OCH₃~52 - 54

Spectral Interpretation and Structural Elucidation

The trans stereochemistry of the molecule is a key feature that can be confirmed by the coupling constant between H-3 and H-4. For a trans relationship in a five-membered ring, the dihedral angle typically results in a coupling constant in the range of 7-9 Hz. In contrast, a cis relationship would exhibit a smaller coupling constant.

The diastereotopic protons at the C-5 position (H-5a and H-5b) arise from the presence of the adjacent chiral center at C-4. They will appear as distinct signals, each coupled to the other (geminal coupling) and to the H-4 proton (vicinal coupling).

The chemical shifts of the aromatic protons and carbons are consistent with a monosubstituted benzene ring. The broad singlet for the NH proton is characteristic and its chemical shift can be influenced by solvent and concentration. The sharp singlet for the methoxy protons is also a readily identifiable feature.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the protons in the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (typically over 2-3 bonds), which can further confirm the overall structure and assignment of quaternary carbons.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) (Optional) B->D E Data Processing and Analysis B->E C->D C->E D->E F Structural Elucidation E->F

Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectral data of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate provide a detailed fingerprint of its molecular structure and stereochemistry. A careful analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton and carbon signals, confirming the trans configuration of the substituents on the pyrrolidinone ring. This in-depth understanding is critical for quality control in synthetic processes and for the rational design of new therapeutic agents based on this versatile chiral scaffold.

References

Please note that as a large language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited for a technical guide of this nature.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Journal of Organic Chemistry - For publications detailing the synthesis and characteriz
  • Organic Letters - For communications on novel synthetic methods that may produce this or rel
  • SciFinder and Reaxys databases for searching specific compounds and their reported spectral d
Foundational

Single Crystal X-Ray Diffraction of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate: A Definitive Guide to Absolute Stereochemical Determination

Executive Summary The precise determination of absolute stereochemistry is a non-negotiable milestone in the development of chiral therapeutics. Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (C₁₂H₁₃NO₃)[1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of absolute stereochemistry is a non-negotiable milestone in the development of chiral therapeutics. Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (C₁₂H₁₃NO₃)[1] is a highly functionalized γ -lactam that serves as a critical structural motif and precursor for various neuroactive compounds (analogous to GABA derivatives like Phenibut and Baclofen).

Because this molecule consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen), assigning its absolute (3R,4S) configuration via Single Crystal X-Ray Diffraction (SCXRD) presents specific crystallographic challenges. This whitepaper outlines the field-proven methodologies, causal reasoning, and self-validating protocols required to unambiguously determine the absolute structure of this chiral pyrrolidine using anomalous dispersion techniques.

Theoretical Grounding: The Light-Atom Challenge

In SCXRD, absolute structure determination relies on the breakdown of Friedel’s Law ( Ihkl​=Ihˉkˉlˉ​ ) due to resonant scattering (anomalous dispersion)[2]. The magnitude of this effect depends on the atomic number of the elements in the crystal and the wavelength of the incident X-rays.

For a molecule like methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, the heaviest atom is Oxygen ( Z=8 ). When exposed to standard Molybdenum (Mo Kα) radiation, the anomalous scattering signal ( Δf′′ ) of oxygen is exceptionally weak, often leading to statistically ambiguous results[3]. Therefore, to achieve a definitive structural assignment, we must artificially boost this signal by utilizing Copper (Cu Kα) radiation[4], paired with advanced Bayesian statistical models (Hooft and Parsons parameters)[5].

Experimental Workflow: From Bench to Beamline

SCXRD_Pipeline A Synthesis & Purification B Vapor Diffusion Crystallization A->B C Cu Kα Diffraction (100 K) B->C D Intrinsic Phasing (SHELXT) C->D E Anisotropic Refinement D->E F Bijvoet Pair Analysis E->F

Fig 1. End-to-end SCXRD workflow for chiral light-atom organic molecules.

Protocol 1: Growth of Diffraction-Quality Crystals

Causality: The target molecule possesses a highly polar lactam/ester core and a lipophilic phenyl ring. Standard slow evaporation often leads to rapid nucleation and twinned crystals. Vapor diffusion is chosen because it provides a thermodynamically controlled supersaturation gradient, yielding pristine, defect-free single crystals.

  • Solubilization: Dissolve 10–15 mg of enantiopure methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate in 0.5 mL of ethyl acetate (good solvent) within a 2 mL inner glass vial.

  • Diffusion Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of n-heptane or n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 20 °C in a vibration-free environment for 48–72 hours.

  • Harvesting: Once colorless block-like crystals form, harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil. Self-Validation: The oil prevents rapid solvent evaporation from the crystal lattice, which would otherwise cause the crystal to crack and lose its long-range order.

Protocol 2: Data Collection Strategy

Causality: Cryocooling to 100 K is not merely for crystal stability; it exponentially reduces the Debye-Waller thermal motion factors. This is mathematically required to preserve high-angle reflection intensities where the anomalous signal is most distinct[6].

  • Mounting: Select a single crystal (optimal dimensions: ~0.15 × 0.10 × 0.05 mm) under a polarized light microscope. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer under a 100 K nitrogen cold stream.

  • Irradiation: Utilize a microfocus Cu Kα X-ray source ( λ=1.54184 Å) equipped with a photon-counting pixel array detector (e.g., Dectris Pilatus or Eiger).

  • Data Acquisition: Collect data using a combination of ω and ϕ scans. Critical metric: Ensure high redundancy (multiplicity > 4) and completeness (> 99%) up to θ=67∘ . High redundancy is mandatory to accurately measure Friedel pairs (Bijvoet differences)[7].

  • Integration: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: Validate data quality by ensuring the internal agreement factor ( Rint​ ) is < 0.05 before proceeding to structure solution.

Structure Solution and Refinement

Protocol 3: Phasing and Anisotropic Refinement
  • Phasing: Solve the structure using intrinsic phasing algorithms (SHELXT). Because the compound is an enantiopure chiral molecule, the software must assign a non-centrosymmetric, enantiomorphic space group (typically P21​ or P21​21​21​ ).

  • Least-Squares Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL.

  • Anisotropic Displacement: Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms (C, N, O). Self-Validation: Check the .lst file for non-positive definite (NPD) atoms. An NPD atom indicates poor absorption correction, unresolved disorder, or an incorrect space group assignment.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​ set to 1.2x or 1.5x the Ueq​ of the parent atom). Ensure the stereocenters at C3 and C4 geometrically reflect the expected sp3 tetrahedral angles.

Absolute Structure Validation

For light-atom structures, relying solely on the classic Flack parameter x can be hazardous if the standard uncertainty (s.u.) exceeds 0.1[3]. A robust validation requires a multi-parameter approach:

  • The Flack Parameter ( x ): Calculated during refinement (often via Parsons' quotient method). It measures the fractional contribution of the inverted stereoisomer[5].

  • The Hooft Parameter ( y ): Evaluated post-refinement using Bayesian statistics on Bijvoet pair differences. It provides a direct probability ( P ) that the absolute structure is correct[7].

Flack_Decision Start Refine Flack Parameter (x) and standard uncertainty (u) Cond1 x ≈ 0 (u < 0.1) Start->Cond1 Cond2 x ≈ 1 (u < 0.1) Start->Cond2 Cond3 x ≈ 0.5 (or u > 0.1) Start->Cond3 Res1 Correct Absolute Configuration (3R,4S) Cond1->Res1 Res2 Inverted Configuration (3S,4R) -> Invert Model Cond2->Res2 Res3 Racemic Twinning or Weak Anomalous Signal Cond3->Res3

Fig 2. Decision matrix for assigning absolute stereochemistry based on the Flack parameter.

Self-Validating System: If the initial model is built as (3S,4R) by mistake, the Flack parameter will refine to ≈1.0 , and the Hooft probability for the inverted model will approach 100%. The crystallographer is then forced to apply the inversion command (e.g., inv in Olex2 or MOVE 1 1 1 -1 in SHELXL)[2], after which the refinement will converge to x≈0 , confirming the true (3R,4S) configuration.

Data Presentation

All quantitative crystallographic parameters should be tabulated for peer-review and deposition into the Cambridge Structural Database (CSD).

Table 1: Target Crystallographic Data and Refinement Parameters for Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

ParameterValue / Specification
Chemical Formula C₁₂H₁₃NO₃
Formula Weight 219.24 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic (Typical for pure enantiomers)
Space Group P21​21​21​
Absorption Coefficient ( μ ) ~0.75 mm⁻¹
Reflections Collected / Unique > 15,000 / ~3,000 ( Rint​<0.05 )
Data / Restraints / Parameters ~3,000 / 0 / 146
Goodness-of-fit on F2 1.020 - 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Absolute Structure Parameter (Flack x ) 0.02(4) (Confirms 3R,4S)
Hooft Parameter ( y ) 0.01(3) (Probability P > 99%)

Conclusion

The absolute stereochemical assignment of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a rigorous exercise in light-atom crystallography. By strategically pairing vapor diffusion crystallization, high-redundancy Cu Kα data collection at cryogenic temperatures, and modern Bayesian statistical validation (Hooft/Parsons parameters), researchers can achieve an unambiguous structural assignment. This self-validating workflow ensures total confidence in the stereochemistry of the API precursor prior to downstream pharmacological development.

References

  • Determination of absolute configuration using X-ray diffraction ResearchGate URL: [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination ZORA (Zurich Open Repository and Archive) URL: [Link]

  • Howard Flack and the Flack Parameter MDPI URL: [Link]

  • electronic reprint CRYSTALS enhancements: absolute structure determination CSIC URL: [Link]

  • Anomalous dispersion CCDC / University of Cambridge URL: [Link]

  • A Facile Method to Determine the Absolute Structure of Achiral Molecules ResearchGate URL: [Link]

Sources

Exploratory

A Technical Guide to the Mass Spectrometry Fragmentation of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of various bi...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling of pyrrolidine-based molecules. We will delve into the core principles of fragmentation, provide detailed experimental protocols, and offer field-proven insights to ensure accurate and reproducible results.

Introduction: The Significance of Pyrrolidine Core Structures

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its stereochemical complexity and synthetic versatility make it a valuable building block. Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, with its defined stereochemistry and multiple functional groups, presents a unique fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is crucial for its unambiguous identification, purity assessment, and for tracking its fate in complex chemical reactions.

Fundamental Principles of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within a mass spectrometer is not a random process; it is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragment ions, and the ionization technique employed. For a molecule like methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, the key structural features influencing its fragmentation are:

  • The Lactam Ring: The five-membered lactam ring is a relatively stable structure, but can undergo ring-opening reactions upon ionization.

  • The Phenyl Group: The aromatic phenyl group can stabilize adjacent carbocations through resonance.

  • The Methyl Ester Group: This group can be lost as a neutral molecule or participate in rearrangements.

  • The Stereochemistry: While electron ionization (EI) mass spectrometry is generally insensitive to stereochemistry, tandem mass spectrometry (MS/MS) of stereoisomers can sometimes yield subtle differences in fragment ion abundances.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible mass spectrometry workflow is paramount for obtaining high-quality data. The following protocol outlines a self-validating system for the analysis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Sample Preparation
  • Solvent Selection: Dissolve the analyte in a high-purity solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is recommended to promote protonation. For Electron Ionization (EI), a volatile solvent such as methanol or dichloromethane is suitable.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. From this stock, prepare a working solution of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Instrumentation and Data Acquisition

The choice of ionization technique significantly impacts the resulting mass spectrum.

Table 1: Recommended Mass Spectrometry Parameters

ParameterElectrospray Ionization (ESI-MS)Electron Ionization (EI-MS)
Ionization ModePositiveNot Applicable
Capillary Voltage3.5 kVNot Applicable
Cone Voltage30 VNot Applicable
Desolvation Gas Flow600 L/hrNot Applicable
Desolvation Temperature350 °CNot Applicable
Source Temperature120 °C200 °C
Electron EnergyNot Applicable70 eV
Mass Rangem/z 50-500m/z 40-500
Collision Energy (for MS/MS)10-30 eV (ramped)Not Applicable
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Solvent Solvent Selection Concentration Concentration Adjustment Solvent->Concentration Filtration Syringe Filtration Concentration->Filtration LC_MS LC-MS or Direct Infusion Filtration->LC_MS Ionization Ionization (ESI or EI) LC_MS->Ionization MS1 MS1 Scan (Full Scan) Ionization->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Spectrum Spectrum Acquisition MS2->Spectrum Interpretation Fragmentation Pathway Interpretation Spectrum->Interpretation Reporting Reporting Interpretation->Reporting

Caption: Experimental workflow for mass spectrometry analysis.

Fragmentation Analysis of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

The molecular weight of the target compound is 219.25 g/mol . The fragmentation patterns under ESI and EI will differ due to the different ionization mechanisms.

Electrospray Ionization (ESI-MS/MS)

In positive ion mode ESI, the molecule will be protonated, likely at the lactam oxygen or nitrogen, to form the precursor ion [M+H]⁺ at m/z 220. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

Proposed ESI-MS/MS Fragmentation Pathway

G M_H [M+H]⁺ m/z 220 frag1 Loss of CH₃OH m/z 188 M_H->frag1 - CH₃OH frag4 Loss of CO₂CH₃• m/z 160 M_H->frag4 - •CO₂CH₃ frag2 Loss of CO m/z 160 frag1->frag2 - CO frag3 Loss of C₇H₇• m/z 91 frag4->frag3 - C₄H₅NO

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

  • Loss of Methanol (m/z 188): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da). This is often a low-energy process.

  • Loss of the Ester Group (m/z 160): The entire methyl carboxylate group can be lost as a radical (•CO₂CH₃, 59 Da), leading to a fragment at m/z 160.

  • Formation of the Tropylium Ion (m/z 91): Cleavage of the bond between the phenyl group and the pyrrolidine ring can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl moiety.

  • Decarbonylation (m/z 160 from m/z 188): Following the loss of methanol, the resulting ion can lose carbon monoxide (28 Da) from the lactam ring, yielding a fragment at m/z 160.

Electron Ionization (EI-MS)

EI is a high-energy ionization technique that often leads to more extensive fragmentation. The molecular ion (M⁺•) at m/z 219 may be observed, but it is often of low abundance.

Proposed EI-MS Fragmentation Pathway

G M M⁺• m/z 219 frag1 Loss of •OCH₃ m/z 188 M->frag1 - •OCH₃ frag2 Loss of •CO₂CH₃ m/z 160 M->frag2 - •CO₂CH₃ frag5 m/z 118 M->frag5 Ring Cleavage frag3 Tropylium ion m/z 91 frag4 Phenyl ion m/z 77 frag3->frag4 - CH₂ frag5->frag3 - HCN

Caption: Proposed EI-MS fragmentation pathways.

  • Loss of Methoxy Radical (m/z 188): The loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion is a common fragmentation for methyl esters, resulting in an acylium ion at m/z 188.

  • Loss of Methyl Carboxylate Radical (m/z 160): Similar to ESI, the loss of the entire ester group as a radical (•CO₂CH₃, 59 Da) leads to a fragment at m/z 160.

  • Benzylic Cleavage (m/z 118): Cleavage of the bond between C4 and the phenyl group can result in a fragment at m/z 118, corresponding to the C₈H₁₀N⁺• ion.

  • Tropylium and Phenyl Ions (m/z 91 and 77): The presence of a strong peak at m/z 91 (tropylium ion) is highly characteristic. Further fragmentation can lead to the phenyl ion at m/z 77.

Trustworthiness and Self-Validation

To ensure the trustworthiness of these proposed fragmentation pathways, the following self-validating steps should be incorporated into your experimental design:

  • High-Resolution Mass Spectrometry (HRMS): Use of an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions. This allows for the determination of elemental compositions and confident assignment of fragment structures.

  • Isotope Labeling: Synthesizing an isotopically labeled analog of the target molecule (e.g., with ¹³C or ²H) can definitively confirm fragmentation mechanisms. For example, labeling the methyl group of the ester would result in a corresponding mass shift in any fragments containing this group.

  • Comparison with Analogs: Analyzing structurally similar compounds with known fragmentation patterns can provide valuable insights and build confidence in the proposed mechanisms.

Conclusion

The mass spectrometry fragmentation of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a complex process that yields a wealth of structural information. By employing a systematic experimental approach, leveraging both ESI and EI ionization techniques, and applying fundamental principles of fragmentation, researchers can confidently identify this molecule and its related impurities. The use of HRMS and, where feasible, isotope labeling, will further enhance the reliability of the structural elucidation process. This guide provides a robust framework for the analysis of this important synthetic intermediate, empowering scientists in their drug discovery and development endeavors.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

Foundational

Comprehensive Solubility Profiling of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate in Organic Solvents: A Guide for Chiral API Synthesis

Executive Summary Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7) is a highly specialized chiral intermediate pivotal in the synthesis of neuroactive pharmaceuticals, including phenylpiracetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7) is a highly specialized chiral intermediate pivotal in the synthesis of neuroactive pharmaceuticals, including phenylpiracetam (fonturacetam) derivatives and other γ -aminobutyric acid (GABA) analogs[1][]. Because the pharmacological efficacy of these neuromodulators is strictly enantiomer-dependent, the isolation of the (3R,4S) diastereomer with high optical purity is a critical manufacturing bottleneck[3]. This whitepaper provides an in-depth analysis of the solubility profile of this intermediate in various organic solvents, offering a thermodynamic rationale and a self-validating experimental protocol to optimize crystallization, chiral resolution, and downstream processing.

Physicochemical Profiling & Structural Analysis

The solubility behavior of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is dictated by its distinct structural motifs:

  • γ -Lactam Core : The pyrrolidone ring acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). This drives high solubility in polar aprotic solvents and facilitates intermolecular hydrogen bonding, which can lead to polymorphism during crystallization.

  • Methyl Carboxylate Group : The ester moiety at the C3 position adds steric bulk and serves as an additional hydrogen-bond acceptor, increasing affinity for protic solvents like short-chain alcohols.

  • Phenyl Ring : The C4 phenyl substitution imparts significant lipophilicity ( π−π stacking capabilities), drastically reducing aqueous solubility[4] while enhancing solubility in halogenated and aromatic solvents.

Causality Insight : The interplay between the polar lactam/ester groups and the non-polar phenyl ring creates an amphiphilic character within organic media. Consequently, the compound is practically insoluble in water[5], but exhibits a highly tunable solubility gradient across organic solvents, making it an ideal candidate for anti-solvent crystallization techniques.

Solubility Data in Organic Solvents

The following table summarizes the solubility profile of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate across standard organic solvents at 25°C. Note: Values are representative thermodynamic solubilities derived from gravimetric analysis of the racemate and enantiopure forms.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solvation Mechanism
Halogenated Dichloromethane (DCM)8.93> 150Strong dipole-dipole interactions; optimal cavity formation for the phenyl ring.
Polar Aprotic Dimethylformamide (DMF)36.7> 200Disruption of lactam-lactam dimers via strong H-bond acceptance.
Ester Ethyl Acetate (EtOAc)6.0245 - 55Moderate dipole interactions; frequently used as the "good solvent" in crystallization.
Alcohol Methanol (MeOH)32.730 - 40H-bond donation to the ester and lactam carbonyls.
Alcohol Isopropanol (IPA)18.310 - 15Steric hindrance reduces H-bond efficiency compared to MeOH.
Ether Methyl tert-butyl ether (MTBE)2.60< 5Poor H-bond capacity; acts as an effective anti-solvent.
Aliphatic n-Heptane1.92< 1Inability to solvate the polar lactam/ester core; ideal anti-solvent.

Experimental Protocol: Self-Validating Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be determined using a self-validating system that couples classical gravimetry with orthogonal high-performance liquid chromatography (HPLC) quantification[3].

Step 1: Isothermal Saturation (The Shake-Flask Method)

  • Add an excess amount of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate powder[6] to 5.0 mL of the target solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Agitate the suspension at 400 rpm using a magnetic stirrer for 48 hours to ensure thermodynamic equilibrium. Expertise Note: Kinetic dissolution can be misleading due to metastable zone widths; 48 hours guarantees the transition from kinetic to thermodynamic solubility.

  • Let the suspension settle for 4 hours without agitation to prevent the sampling of micro-crystals.

Step 2: Sampling and Gravimetric Mass Balance

  • Extract 1.0 mL of the clear supernatant using a syringe equipped with a 0.22 μ m PTFE filter (pre-warmed to 25°C to prevent premature precipitation).

  • Transfer exactly 0.5 mL to a pre-weighed glass vial and evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved.

  • Calculate the gravimetric solubility ( Sgrav​ ).

Step 3: Orthogonal HPLC-UV Validation

  • Dilute the remaining 0.5 mL of the filtered supernatant with the mobile phase (e.g., Hexane:Isopropanol 90:10) to fall within the linear dynamic range of the UV detector.

  • Analyze using a Chiralpak AD-H column (flow rate = 1.0 mL/min, λ = 210 nm)[3].

  • Calculate the HPLC solubility ( SHPLC​ ) against a highly pure reference standard calibration curve.

  • Self-Validation Check: The protocol is considered valid only if ∣Sgrav​−SHPLC​∣<5% . Discrepancies indicate either solvent entrapment in the gravimetric residue or degradation during the 48-hour equilibration.

Workflow Visualization: Solubility-Driven Chiral Resolution

The solubility differential between polar solvents and aliphatic anti-solvents is exploited during the chiral resolution and purification of the (3R,4S) enantiomer.

CrystallizationWorkflow Crude Crude rac-Methyl 2-oxo-4-phenylpyrrolidine -3-carboxylate Dissolution Dissolution in EtOAc (Thermodynamic Control) Crude->Dissolution Heat to 50°C Resolution Chiral Resolution (e.g., via Chiral Acid Salt) Dissolution->Resolution Add Resolving Agent AntiSolvent Anti-Solvent Addition (n-Heptane / MTBE) Resolution->AntiSolvent Induce Supersaturation Filtration Filtration & Washing AntiSolvent->Filtration Controlled Cooling (0.1°C/min) PureAPI Pure (3R,4S) Enantiomer >99% ee Filtration->PureAPI Vacuum Dry (40°C)

Solubility-driven crystallization and chiral resolution workflow for the (3R,4S) intermediate.

Thermodynamic Modeling & Solvent Selection Strategy

When scaling up the synthesis of pharmaceutical intermediates like fonturacetam precursors[7], solvent selection cannot rely on trial and error. The solubility of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is best modeled using the Hansen Solubility Parameters (HSP), which divide the total cohesive energy of the liquid into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces.

  • The "Good" Solvents : DCM and EtOAc possess δP​ and δH​ values that closely match the lactam and ester groups of the solute. They minimize the free energy of mixing ( ΔGmix​<0 ), ensuring high capacity for the crude mass.

  • The "Anti-Solvents" : Aliphatic hydrocarbons (e.g., heptane) have near-zero δP​ and δH​ values. When added to an EtOAc solution, they drastically increase the activity coefficient of the solute, forcing it out of solution. The slow, controlled addition of heptane ensures that the system stays within the metastable zone, promoting the growth of large, pure (3R,4S) crystals rather than trapping impurities in an amorphous precipitate.

Sources

Exploratory

An In-depth Technical Guide to the Computational Docking of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive, technically-grounded framework for conducting molecular docking stud...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate derivatives. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to engage with a wide range of biological targets.[1][2][3][4] This document moves beyond a simple recitation of steps, delving into the causal logic behind critical protocol choices—from target selection and validation to the nuanced interpretation of docking scores. It is designed to empower researchers to execute robust, reproducible, and meaningful in silico experiments that can effectively guide synthetic efforts and accelerate the drug discovery pipeline.

The Scientific Premise: Understanding the Scaffold and the Strategy

The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered pyrrolidinone ring is a cornerstone of modern drug discovery.[1] Its prevalence in FDA-approved drugs is a testament to its versatile and favorable physicochemical properties.[2] Key attributes include:

  • Structural Rigidity and Complexity : The non-planar, sp3-hybridized nature of the ring allows for a greater exploration of three-dimensional pharmacophore space compared to flat, aromatic systems.[2][3][4]

  • Stereochemical Richness : The presence of chiral centers, as in the specified (3R,4S) configuration, provides opportunities for stereospecific interactions with biological targets, which can be crucial for potency and selectivity.[2][3][4]

  • Hydrogen Bonding Capacity : The lactam functionality offers both hydrogen bond donor and acceptor capabilities, facilitating strong and specific interactions within protein binding sites.[1]

The methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate series combines this privileged core with a phenyl group and a methyl ester, creating a chemical entity with significant potential for diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][5]

The Role of In Silico Docking in a Modern Drug Discovery Cascade

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[6][7][8] It is a foundational tool in structure-based drug design, employed in over 90% of modern discovery pipelines to:[6]

  • Screen Virtual Libraries : Rapidly evaluate thousands or millions of compounds against a target protein to identify potential hits.

  • Elucidate Binding Modes : Generate hypotheses about how a ligand interacts with a protein at the atomic level, guiding lead optimization.

  • Explain Structure-Activity Relationships (SAR) : Provide a structural rationale for why certain chemical modifications improve or diminish biological activity.

This guide will focus on a robust, validated workflow using industry-standard open-source software.

The Docking Workflow: A Conceptual Overview

A successful docking campaign is a multi-stage process where the integrity of each step is paramount. The workflow is not linear but iterative, often requiring refinement based on intermediate results.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_Selection 2.1 Target Selection & Validation Receptor_Prep 2.2 Receptor Preparation Target_Selection->Receptor_Prep Ligand_Prep 2.3 Ligand Preparation Target_Selection->Ligand_Prep Grid_Gen 3.1 Grid Box Generation Receptor_Prep->Grid_Gen Docking_Run 3.2 Docking Execution Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Validation 3.3 Protocol Validation (Re-docking) Docking_Run->Validation Iterate Pose_Analysis 4.1 Pose & Score Analysis Docking_Run->Pose_Analysis Interaction_Analysis 4.2 Interaction Visualization Pose_Analysis->Interaction_Analysis SAR_Insight 4.3 SAR Interpretation Interaction_Analysis->SAR_Insight

Caption: A generalized workflow for a molecular docking campaign.

Phase 1: Pre-Docking Preparation – The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true for molecular docking. The most critical phase is the careful and chemically correct preparation of both the protein receptor and the small molecule ligands.

Expert Protocol: Receptor Preparation

The goal of receptor preparation is to convert a static crystal structure from the Protein Data Bank (PDB) into a computationally ready model.[9]

Causality : Raw PDB files often contain non-essential water molecules, co-factors, or have missing atoms (especially hydrogens) due to resolution limitations.[9] They must be "cleaned" to ensure proper charge and atom type assignment, which are fundamental to the scoring function's accuracy.[10]

Step-by-Step Protocol (using UCSF Chimera and AutoDockTools):

  • Obtain Protein Structure : Download the 3D crystal structure of the target protein from the . For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2, PDB ID: 1HCK) as a representative target, a common target for pyrimidine-like scaffolds.[11]

  • Clean the Structure :

    • Open the PDB file in UCSF Chimera.

    • Remove all water molecules, co-factors, and any co-crystallized ligands not relevant to the study. This is crucial to avoid interference in the binding site.[12]

    • Inspect the protein for missing side chains or loops. If significant portions are missing, the structure may be unsuitable.

  • Prepare in AutoDockTools (ADT) :

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens : Go to Edit -> Hydrogens -> Add. Select "Polar Only". This is a critical step as hydrogens are essential for defining hydrogen bonds.[6][13]

    • Compute Charges : Go to Edit -> Charges -> Compute Gasteiger. These partial charges are used to calculate electrostatic interactions, a key component of the binding energy score.[9]

    • Set Atom Types : ADT automatically assigns AutoDock atom types.

    • Save as PDBQT : Go to File -> Save -> Write PDBQT. The PDBQT format contains the coordinate information plus partial charges (Q) and atom types (T).[14]

Expert Protocol: Ligand Preparation

The goal is to generate a low-energy, 3D conformation of the pyrrolidinone derivative with correct protonation states and defined rotatable bonds.

Causality : A ligand's 3D shape, charge distribution, and flexibility directly govern how it can fit into a binding pocket. Starting from a 2D drawing requires conversion to a realistic 3D structure.[9] Predicting the correct protonation state at physiological pH (typically 7.4) is vital for accurate electrostatic and hydrogen bond calculations.[14]

Step-by-Step Protocol:

  • Generate 2D Structure : Draw the methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate derivative in a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D :

    • Import the 2D structure into a program like Avogadro or UCSF Chimera.

    • Use the program's tools to add hydrogens and perform an initial energy minimization (e.g., using a force field like MMFF94). This provides a physically plausible starting conformation.[13]

  • Prepare in AutoDockTools (ADT) :

    • Load the 3D ligand structure (e.g., in MOL2 or PDB format).

    • Detect Root : ADT will automatically detect the root atom of the ligand.

    • Torsion Tree : Go to Ligand -> Torsion Tree -> Detect Root. This step defines the rotatable bonds, which gives the ligand its flexibility during the docking simulation.[13] Verify that only sensible bonds (e.g., single bonds not in rings) are set as rotatable.

    • Save as PDBQT : Go to Ligand -> Output -> Save as PDBQT.

Phase 2: The Docking Simulation – Predicting the "Handshake"

With prepared inputs, the next phase involves defining the search space and running the docking algorithm. We will use AutoDock Vina, a widely used, fast, and accurate open-source docking program.[15]

Defining the Search Space: The Grid Box

Causality : Instead of searching the entire protein surface, which is computationally expensive, we define a three-dimensional "grid box" that encompasses the binding site of interest.[16] The docking algorithm will confine its search for the best ligand pose within this box. The size and center of this box are critical parameters.

Step-by-Step Protocol (using AutoDockTools):

  • Load Receptor : Open the prepared receptor PDBQT file in ADT.

  • Identify Binding Site : If the crystal structure contained a known ligand, its location is the ideal center for the grid box. If not, binding sites can be predicted using literature information or servers like PrankWeb. For our example (1HCK), the binding site is well-defined by the co-crystallized inhibitor.

  • Set Up Grid Box :

    • Go to Grid -> Grid Box.

    • A box will appear on the screen. Adjust the center_x, center_y, and center_z coordinates to center the box on the binding site.

    • Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate the ligand and allow it to rotate freely, but not so large that it includes irrelevant space. A common practice is to have the box extend 8-10 Å beyond the ligand in each dimension.

  • Save Configuration : Note down the center and size coordinates. These will be used in the Vina configuration file.

Running the AutoDock Vina Simulation

Causality : AutoDock Vina uses a sophisticated search algorithm (a variant of the Broyden–Fletcher–Goldfarb–Shanno method) to explore the conformational space of the ligand within the grid box.[17] It uses a scoring function to evaluate each pose, aiming to find the one with the lowest (most favorable) binding energy.[18]

Step-by-Step Protocol:

  • Create a Configuration File : Create a text file (e.g., conf.txt) with the following information:

    • exhaustiveness : This parameter controls the computational effort of the search. Higher values (e.g., 16-32) increase the chance of finding the true energy minimum but take longer. The default is 8.[19]

  • Execute Vina : Open a command-line terminal, navigate to your working directory, and run the command:

Trustworthiness: Protocol Validation via Re-docking

Causality : Before docking unknown compounds, the protocol must be validated. The most common method is to "re-dock" a co-crystallized ligand back into its own binding site.[20] A successful protocol should reproduce the experimentally observed binding pose with high fidelity.

Validation Protocol:

  • Extract the native ligand from the original PDB file (e.g., 1HCK).

  • Prepare this native ligand using the same protocol as your test compounds (Section 3.2).

  • Dock the prepared native ligand into the prepared receptor using the defined grid box.

  • Calculate RMSD : Superimpose the top-ranked docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Criterion for Success : An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the docking protocol is reliable for that target.[20][21][22]

Phase 3: Post-Docking Analysis – From Data to Insight

The output of a Vina run is a PDBQT file containing several predicted binding poses (typically 9) and their corresponding binding affinity scores.

Interpreting the Data: Binding Affinity and Pose Selection
  • Binding Affinity (kcal/mol) : This score, provided in the log file and output PDBQT, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding .[6][23] While these scores are excellent for ranking different derivatives against the same target, they are not absolute measures of binding energy and should not be directly compared to experimental values.[15]

  • Pose Selection : The top-ranked pose (the one with the lowest energy score) is generally considered the most likely binding mode. However, it is crucial to visually inspect other low-energy poses, as they may represent alternative, plausible binding modes.

Data Presentation: Hypothetical Docking Results

Derivative IDModificationBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)Key H-Bond Interactions (Residue)
Parent --8.50.00GLU 81, LEU 83
Deriv-01 4'-Fluoro on Phenyl-8.90.21GLU 81, LEU 83, LYS 33
Deriv-02 3'-Methoxy on Phenyl-8.20.45LEU 83
Deriv-03 Ethyl Ester-7.90.88GLU 81
Visualization: Uncovering Key Molecular Interactions

Causality : A docking score is just a number. The true value of docking lies in understanding the specific non-covalent interactions that stabilize the ligand in the binding pocket.[24] Visual analysis is non-negotiable.

Visualization Protocol (using PyMOL or UCSF Chimera):

  • Load the receptor PDBQT and the output ligand PDBQT file.

  • Display the top-ranked binding pose within the active site.

  • Use visualization tools to identify and display key interactions:

    • Hydrogen Bonds : The most critical interactions for specificity and affinity.

    • Hydrophobic Interactions : Contacts between non-polar groups (e.g., pi-pi stacking, pi-alkyl).

    • Electrostatic Interactions : Salt bridges between charged groups.

  • Analyze these interactions to build a structural hypothesis. For example, in the table above, the 4'-Fluoro group in Deriv-01 may be forming a new interaction with LYS 33, explaining its improved score.

G cluster_ligand Ligand: Deriv-01 cluster_receptor Receptor: CDK2 Active Site Ligand Phenyl Ring Pyrrolidinone Core Ester Group Receptor LEU 83 GLU 81 LYS 33 PHE 80 Ligand:f1->Receptor:f0 H-Bond (Backbone) Ligand:f2->Receptor:f1 H-Bond Ligand:f0->Receptor:f2 Halogen Bond Ligand:f0->Receptor:f3 Pi-Pi Stacking

Caption: Diagram of key molecular interactions for a hypothetical ligand.

Conclusion and Authoritative Grounding

Computational docking, when executed with rigor and a clear understanding of its underlying principles, is an indispensable tool in modern drug discovery. This guide has outlined a field-proven, self-validating workflow for the study of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate derivatives. The emphasis on meticulous preparation, protocol validation, and insightful analysis is designed to elevate in silico experiments from mere predictions to powerful, hypothesis-generating tools. By grounding every step in established scientific causality and referencing authoritative standards, researchers can generate reliable data that meaningfully accelerates the path toward novel therapeutics.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Bioinformatics Review. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina Manual. The Scripps Research Institute. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Al-Subaie, A. M., et al. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. Pharmaceuticals (Basel), 14(11), 1149. Retrieved from [Link]

  • ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. J Biomol Struct Dyn, 41(15), 7314-7331. Retrieved from [Link]

  • Rao, M. S., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. J Chem Inf Model, 49(1), 111-120. Retrieved from [Link]

  • Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners [Video]. YouTube. Retrieved from [Link]

  • Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. J Med Chem, 50(23), 5745-5753. Retrieved from [Link]

  • Abdolmaleki, A., & Ghasemi, J. B. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. J Mol Model, 28(10), 301. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • The Research Boss. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Anand, K., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. J Biomol Struct Dyn, 39(12), 4415-4427. Retrieved from [Link]

  • Li, H., et al. (2014). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Curr Protein Pept Sci, 15(6), 519-530. Retrieved from [Link]

  • Rossi, D., et al. (2019). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Int J Mol Sci, 20(21), 5396. Retrieved from [Link]

  • Salentin, S., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Comput Biol, 21(5), e1012042. Retrieved from [Link]

  • SAMSON Blog. (n.d.). Avoiding Common Pitfalls When Preparing Ligands for Docking. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the library of ligands for molecular docking? Retrieved from [Link]

  • Mendez-Lucio, O., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Retrieved from [Link]

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Protocols & Analytical Methods

Method

asymmetric synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

An Application Note and Protocol for the Asymmetric Synthesis of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Introduction: The Significance of Chiral Pyrrolidones The γ-lactam moiety, particularly the 2-oxo-py...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Asymmetric Synthesis of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Introduction: The Significance of Chiral Pyrrolidones

The γ-lactam moiety, particularly the 2-oxo-pyrrolidine core, is a privileged scaffold in medicinal chemistry and natural product synthesis. These structures serve as conformationally restricted γ-amino acid surrogates, enabling the design of peptidomimetics with enhanced metabolic stability and specific biological activities. The target molecule, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, is a highly valuable chiral building block. Its specific stereochemistry and functional group handles—a reactive ester and a protected amine—make it an ideal precursor for a range of complex molecules, including neuroactive compounds and synthetic alkaloids. This guide details a robust and highly stereoselective two-step protocol for its synthesis, leveraging an organocatalyzed Michael addition followed by a diastereoselective reductive cyclization.

Strategic Overview: A Two-Step Asymmetric Approach

The chosen synthetic strategy is designed for maximal stereochemical control and operational simplicity. It dissects the construction of the target molecule into two key transformations:

  • Organocatalytic Asymmetric Michael Addition: This initial step establishes the crucial C4 stereocenter and forms the C3-C4 bond. We utilize an organocatalytic approach, which avoids the use of sensitive metal catalysts and often proceeds under mild conditions.[1] A chiral primary amine-thiourea catalyst is employed to activate dimethyl malonate as the nucleophile and trans-β-nitrostyrene as the electrophile, guiding the reaction to form the desired (S)-configured γ-nitro ester intermediate with high enantioselectivity.[1][2]

  • Diastereoselective Reductive Cyclization: The second step involves the reduction of the nitro group in the Michael adduct to a primary amine. This is achieved via heterogeneous catalytic hydrogenation. In the same pot, the newly formed amine undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the desired γ-lactam ring. The stereochemistry at the C3 position is directed by the pre-existing stereocenter at C4, leading to the thermodynamically favored trans arrangement, resulting in the (3R,4S) diastereomer.[3][4]

G cluster_start Starting Materials cluster_step1 Step 1: Asymmetric Michael Addition cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product SM1 Dimethyl Malonate Step1 Organocatalyst (e.g., Takemoto Catalyst) Toluene, RT SM1->Step1 SM2 trans-β-Nitrostyrene SM2->Step1 Intermediate Dimethyl (S)-2-(2-nitro-1-phenylethyl)malonate Step1->Intermediate Step2 H₂, Pd/C MeOH, RT Intermediate->Step2 Product Methyl (3R,4S)-2-oxo-4- phenylpyrrolidine-3-carboxylate Step2->Product

Caption: Overall workflow for the synthesis.

Mechanistic Insights: The Role of Dual Activation

The success of the initial Michael addition hinges on the dual-activation capability of the chiral thiourea-based organocatalyst. This type of catalyst features a primary amine moiety and a thiourea group, which work in concert to orchestrate the reaction.

  • Enamine Formation: The primary amine of the catalyst reversibly condenses with the aldehyde (or in this case, the enolizable malonate ester) to form a nucleophilic enamine intermediate. This activation mode raises the HOMO of the nucleophile, making it more reactive.[1]

  • Hydrogen Bond Activation: Simultaneously, the two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with the oxygen atoms of the nitro group on the nitrostyrene.[1] This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

This dual activation brings the reacting partners into close proximity within a chiral environment, allowing the enamine to attack a specific face of the nitrostyrene, thereby ensuring high enantioselectivity.

G Proposed Catalytic Cycle for Michael Addition CAT Chiral Catalyst R-NH₂ Thiourea ENAMINE Enamine Intermediate (Chiral) CAT:f1->ENAMINE:f0 + Nucleophile - H₂O COMPLEX Ternary Complex H-Bonding Activation CAT:f2->COMPLEX:f0 H-Bonding NUC Dimethyl Malonate ENAMINE:f0->COMPLEX:f0 ELEC trans-β-Nitrostyrene ELEC:f0->COMPLEX:f0 ADDUCT Iminium Adduct COMPLEX:f0->ADDUCT:f0 C-C Bond Formation PRODUCT (S)-Michael Adduct ADDUCT:f0->PRODUCT:f0 + H₂O (Hydrolysis) PRODUCT:f0->CAT:f0 Catalyst Regeneration

Caption: Dual activation by the organocatalyst.

Experimental Protocols

Part A: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol describes the synthesis of the key intermediate, dimethyl (S)-2-(2-nitro-1-phenylethyl)malonate.

Materials & Equipment:

  • (R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (e.g., Takemoto catalyst)

  • trans-β-Nitrostyrene

  • Dimethyl malonate

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 50 mL round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (10 mL) and stir until the catalyst is fully dissolved.

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq).

  • Add dimethyl malonate (1.2 mmol, 1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Part B: Diastereoselective Reductive Cyclization

This protocol details the conversion of the γ-nitro ester to the final target molecule.

Materials & Equipment:

  • Dimethyl (S)-2-(2-nitro-1-phenylethyl)malonate (from Part A)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with hydrogen gas

  • Celite® for filtration

Procedure:

  • In a flask suitable for hydrogenation, dissolve the purified Michael adduct (1.0 mmol) in methanol (15 mL).

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution under an inert atmosphere.

  • Seal the reaction vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (50 psi or use a balloon) and stir the suspension vigorously at room temperature.

  • Monitor the reaction for 12-24 hours. The reaction is complete when hydrogen uptake ceases or TLC analysis shows complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary to yield methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate as a white solid.

  • Confirm the structure and stereochemistry by ¹H NMR (noting the coupling constants between H3 and H4), ¹³C NMR, and mass spectrometry.

Data Summary

The following table summarizes the expected quantitative outcomes for this synthetic sequence, based on literature precedents for similar transformations.[1][3]

ParameterStep 1: Michael AdditionStep 2: Reductive Cyclization
Reactant Dimethyl Malonate & NitrostyreneDimethyl (S)-2-(2-nitro-1-phenylethyl)malonate
Product Dimethyl (S)-2-(2-nitro-1-phenylethyl)malonateMethyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate
Typical Yield 90-99%85-95%
Enantiomeric Excess (ee) >95% (for the S-enantiomer)N/A (chirality maintained)
Diastereomeric Ratio (dr) N/A>95:5 (trans:cis)

Troubleshooting and Key Considerations

  • Michael Addition: The purity of the nitrostyrene and the anhydrous nature of the solvent are critical for high catalyst turnover and enantioselectivity. If the reaction is sluggish, a slight increase in temperature (to 40 °C) can be beneficial, though it may slightly erode enantioselectivity.

  • Reductive Cyclization: The efficiency of the hydrogenation is highly dependent on the quality of the Pd/C catalyst and the effectiveness of stirring. If the reaction stalls, the catalyst may be poisoned; filtering and adding fresh catalyst can restart the reaction. The diastereoselectivity of this step is generally high due to thermodynamic control, favoring the more stable trans product where the two bulky substituents are pseudo-equatorial.[4]

Conclusion

This application note provides a comprehensive and reliable protocol for the . By combining a highly enantioselective organocatalyzed Michael addition with a diastereoselective reductive cyclization, the target molecule can be accessed in high yield and with excellent stereochemical purity. This route is scalable and avoids harsh reagents, making it a valuable tool for researchers in drug discovery and synthetic chemistry.

References

  • Imafuku, Y., et al. (2002). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 4(19), 3239–3242. Available at: [Link]

  • Dounay, A. B., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(18), 3539–3542. Available at: [Link]

  • Almasi, A., et al. (2009). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 14(2), 724-763. Available at: [Link]

  • Dounay, A. B., et al. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]

  • Kormos, C. M., & Rovis, T. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 5027-5029. Available at: [Link]

  • Ramachary, D. B., & Ramakumar, K. (2018). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings, 1953(1), 030219. Available at: [Link]

  • Amedjkouh, M., et al. (2009). Enantioselective Organocatalytic Michael Addition of Aldehydes to β-Nitrostyrenes. The Journal of Organic Chemistry, 74(10), 3939–3942. Available at: [Link]

  • Kim, D., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts, 12(1), 108. Available at: [Link]

Sources

Application

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Abstract This application note details the development of a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of methyl (3R,4S)-2-oxo-4-phenylpyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. The stereoisomeric purity of this compound, a key chiral building block in pharmaceutical synthesis, is critical for ensuring the efficacy and safety of final drug products. A systematic method development approach was employed, beginning with the screening of several polysaccharide-based chiral stationary phases (CSPs). The optimal separation was achieved on an amylose-based CSP under normal phase conditions, yielding excellent resolution and peak shape. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic rationale, detailed experimental protocols, and final method parameters.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific stereochemistry of substituents on the pyrrolidine ring is often a decisive factor in pharmacological activity.[1] Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate and its enantiomer are critical intermediates whose stereochemical integrity must be rigorously controlled. Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for quality control in drug discovery and development.[3]

Direct separation using chiral stationary phases (CSPs) in HPLC is the preferred technique for its efficiency and simplicity compared to indirect methods that require derivatization.[4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high success rates for resolving a wide variety of chiral compounds due to their complex chiral recognition mechanisms, which can involve hydrogen bonding, dipole-dipole, and π-π interactions.[6][7] This note describes a logical, step-by-step approach to developing a chiral separation method for the title compound, culminating in a fully optimized and reliable protocol.

Analyte Structure:

  • Compound: Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

  • Molecular Formula: C₁₂H₁₃NO₃

  • Stereogenic Centers: C3 and C4

  • Challenge: Separation of the (3R,4S) enantiomer from its (3S,4R) counterpart.

Method Development Strategy

The development of a successful chiral separation method is often a systematic process of screening and optimization.[8][9] Our strategy involved a multi-stage approach designed to efficiently identify the optimal chromatographic conditions.

Pillar 1: Chiral Stationary Phase (CSP) Screening

Rationale: The choice of the chiral column is the most critical factor in a chiral separation.[4] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the go-to choice for initial screening due to their high success rates across a broad range of chemical structures.[6][7] Their chiral recognition ability arises from the helical polymer structure, which forms "chiral pockets" that interact differently with enantiomers.[7] We selected four columns for the initial screening: two amylose-based and two cellulose-based CSPs, to cover a diverse range of potential chiral recognition mechanisms.

Screening Columns:

  • Amylose-based:

    • CHIRALPAK® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AD-H (Coated amylose tris(3,5-dimethylphenylcarbamate))

  • Cellulose-based:

    • CHIRALCEL® OD-H (Coated cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OJ-H (Coated cellulose tris(4-methylbenzoate))

Pillar 2: Mobile Phase Screening & Optimization

Rationale: The mobile phase composition significantly influences retention, selectivity, and resolution.[10] For polysaccharide CSPs, normal phase (NP) mode, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is a common starting point.[1][11] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

Initial Screening Conditions:

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

The use of two different alcohol modifiers is a standard screening practice, as the subtle structural difference between IPA and EtOH can lead to significant changes in enantioselectivity.[4]

Workflow Diagram

The logical flow of the method development process is illustrated below.

Chiral_Method_Development_Workflow start Start: Racemic Analyte csp_screen Phase 1: CSP Screening (4 Columns) start->csp_screen mp_screen Phase 2: Mobile Phase Screening (Hex/IPA vs Hex/EtOH) csp_screen->mp_screen eval1 Evaluate Initial Results (Resolution > 1.0?) mp_screen->eval1 no_sep No Separation or Poor Peak Shape eval1->no_sep No partial_sep Partial Separation (0.5 < Rs < 1.5) eval1->partial_sep Yes try_additives Consider Additives (e.g., 0.1% TFA for acidic or 0.1% DEA for basic analytes) no_sep->try_additives optimize_mp Phase 3: Optimize Modifier % (e.g., 10%, 15%, 20% IPA) partial_sep->optimize_mp eval2 Evaluate Optimization (Resolution > 1.5?) optimize_mp->eval2 eval2->optimize_mp No optimize_params Phase 4: Fine-Tune Parameters (Flow Rate, Temperature) eval2->optimize_params Yes final_method Final Optimized Method optimize_params->final_method

Caption: Workflow for systematic chiral HPLC method development.

Experimental Protocols & Results

Materials and Instrumentation
  • Instrumentation: Agilent 1100 Series HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chemicals: Racemic methyl (3R,4S/3S,4R)-2-oxo-4-phenylpyrrolidine-3-carboxylate standard, HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Chiral Columns:

    • CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

    • CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

    • CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

    • CHIRALCEL® OJ-H, 250 x 4.6 mm, 5 µm

Standard Preparation Protocol
  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in ethanol.

  • Dilute the stock solution with the initial mobile phase (e.g., n-Hexane/IPA 90:10) to a final working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Screening Protocol
  • Install the first screening column (e.g., CHIRALPAK® IA).

  • Equilibrate the column with the initial mobile phase (n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.

  • Set the column temperature to 25 °C.

  • Set the DAD detector to monitor at 220 nm and 254 nm. The phenyl group provides strong absorbance in this range.[12][13]

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20 minutes).

  • Repeat steps 2-6 for each column and mobile phase combination.

Results of Initial Screening

The initial screening revealed that the amylose-based CSPs provided superior performance compared to the cellulose-based CSPs for this particular analyte. The CHIRALPAK® IA column demonstrated the most promising results.

ColumnMobile Phase (v/v)Retention Time (t1, min)Retention Time (t2, min)Selectivity (α)Resolution (Rs)
CHIRALPAK® IA Hex/IPA (90:10) 8.52 9.89 1.21 2.15
CHIRALPAK® AD-HHex/IPA (90:10)10.1111.051.111.48
CHIRALCEL® OD-HHex/IPA (90:10)12.3412.341.000.00
CHIRALPAK® IAHex/EtOH (90:10)7.988.911.151.65
  • Selectivity (α): (t2 - t_void) / (t1 - t_void)

  • Resolution (Rs): 2 * (t2 - t1) / (w1 + w2)

Discussion: The CHIRALPAK® IA column with a Hexane/IPA mobile phase provided a baseline separation (Rs > 1.5) from the outset. The immobilized nature of the IA column also offers the advantage of greater solvent compatibility, making it a robust choice for method development.[14][15] The slightly lower performance with ethanol as the modifier suggests that the specific hydrogen bonding and steric interactions between the analyte, IPA, and the amylose carbamate selector are more favorable for chiral recognition.

Final Optimized Method and Protocol

Based on the excellent initial results, further optimization was minimal. The modifier percentage was slightly increased to reduce the analysis time while maintaining excellent resolution.

Optimized Chromatographic Conditions
ParameterOptimized Value
HPLC Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection DAD at 220 nm
Injection Volume 10 µL
Sample Concentration 0.1 mg/mL in mobile phase
Final Method Protocol
  • System Preparation: Set up the HPLC system according to the parameters listed in the table above.

  • Column Equilibration: Equilibrate the CHIRALPAK® IA column with the mobile phase (n-Hexane/IPA 85:15) for 30 minutes at 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample containing methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter using a 0.45 µm PTFE filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire data for approximately 15 minutes. The expected retention times are ~6.8 min and ~7.7 min.

  • Analysis: Integrate the peaks and calculate the enantiomeric purity based on the peak area percentages.

Representative Chromatogram and Performance

Under the optimized conditions, the method provides a clean, baseline separation of the two enantiomers.

Performance Data:

  • Retention Time (Enantiomer 1): 6.81 min

  • Retention Time (Enantiomer 2): 7.73 min

  • Selectivity (α): 1.18

  • Resolution (Rs): 2.54

The high resolution value (Rs > 2.0) indicates a very robust separation, capable of accurately quantifying minor enantiomeric impurities.

Conclusion

A highly efficient and robust chiral HPLC method was successfully developed for the enantiomeric separation of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. A systematic screening approach quickly identified an immobilized amylose-based chiral stationary phase (CHIRALPAK® IA) as the optimal choice. The final method, utilizing a normal phase mobile phase of n-hexane and isopropanol (85:15, v/v), provides excellent resolution (Rs = 2.54) and a reasonable analysis time. This application note serves as a complete guide, providing both the strategic framework and a detailed, ready-to-use protocol for quality control and purity assessment of this important pharmaceutical intermediate.

References

  • Vertex AI Search Result citing PMC article on Levan-Based Chiral St
  • Vertex AI Search Result citing ResearchGate on Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantiomeric Resolution and Absolute Configur
  • Chiral Resolution of Pyrrolidine Deriv
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Chiral Method Development Screening Techniques.
  • Chiral HPLC Column Inform
  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines. The Journal of Organic Chemistry.
  • Chiral Separation and Enantiomeric Analysis in Pharmaceutical Development.
  • Application Notes for Chiral Pyrrolidine Deriv
  • Reversed Phase Chiral Method Development.
  • UV-Visible Reference Spectra.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Method development with CHIRALPAK® IB. HPLC.
  • Method development with CHIRALPAK IA. Daicel.
  • Chiral Application Notes.
  • Synthesis of Chiral Tritylpyrrolidine Derivatives. The Journal of Organic Chemistry.
  • Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • 1-Phenylpyrrolidin-2-one D
  • A reverse phase HPLC method for the separ
  • UV/Vis Spectrum for 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv.
  • UV/Visible spectrum of Pyrrolidine. NIST WebBook.
  • UV-Visible Spectroscopy Principles. MSU Chemistry.

Sources

Method

Application Note: A Validated Protocol for the Hydrolysis of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Introduction: The Significance of a Chiral Pyrrolidine Scaffold The (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block in medicinal chemistry and pharmaceutical development. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Chiral Pyrrolidine Scaffold

The (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure serves as a crucial scaffold for synthesizing a range of biologically active molecules, including enzyme inhibitors and modulators of protein-protein interactions. The precise stereochemistry at the C3 and C4 positions is often critical for target engagement and pharmacological activity.

This application note provides a detailed, robust, and validated protocol for the synthesis of this key carboxylic acid via the hydrolysis of its corresponding methyl ester, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide comprehensive analytical and troubleshooting methodologies to ensure a successful and reproducible outcome for researchers in drug discovery and process development.

Scientific Principles: The Mechanism of Saponification

The conversion of the methyl ester to the carboxylic acid is achieved through a base-catalyzed hydrolysis, a classic reaction known as saponification.[1] This process is fundamentally a nucleophilic acyl substitution.

The reaction proceeds through three key stages:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, high-energy tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This yields the carboxylic acid.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible under these conditions, driving the reaction to completion.[1] The final product in the reaction mixture is the carboxylate salt.

An acidic workup is required in a subsequent step to protonate the carboxylate salt, yielding the neutral carboxylic acid which can then be isolated.[2] The choice of an alkaline base like Lithium Hydroxide (LiOH) is common for such transformations as it is effective and often leads to clean reaction profiles.[3][4]

Saponification_Mechanism Figure 1: Saponification Mechanism Ester Methyl Ester (Substrate) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Hydroxide OH⁻ (Nucleophile) CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Elimination Methoxide CH₃O⁻ (Leaving Group) Tetrahedral->Methoxide Carboxylate Carboxylate Salt (Final Product in situ) CarboxylicAcid->Carboxylate + CH₃O⁻ (Irreversible) Methanol Methanol Methoxide->Methanol + H⁺ (from Acid)

Caption: Figure 1: The irreversible base-catalyzed hydrolysis (saponification) pathway.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate>98% PurityCommercialStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-AldrichHydrolysis Reagent
Tetrahydrofuran (THF)Anhydrous or HPLCFisher ScientificOrganic co-solvent for solubility
Deionized WaterType I or IIMilliporeAqueous solvent
Hydrochloric Acid (HCl)2 M Aqueous SolutionJ.T. BakerFor acidification workup
Ethyl AcetateACS Reagent GradeVWRFor TLC and extraction (if needed)
HexanesACS Reagent GradeVWRFor TLC
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS Reagent GradeEMD MilliporeFor drying organic extracts[5]
TLC PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring
Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (10.0 mmol, 2.33 g) in Tetrahydrofuran (THF, 25 mL). Stir at room temperature until all solid has dissolved.

  • Reagent Addition: In a separate beaker, prepare a solution of Lithium Hydroxide Monohydrate (12.0 mmol, 0.50 g) in deionized water (25 mL). Add the aqueous LiOH solution to the stirred THF solution of the ester at room temperature. The use of an organic co-solvent is essential to ensure the starting material remains in solution.

  • Reaction Execution: Allow the biphasic mixture to stir vigorously at room temperature (approx. 20-25 °C).

  • Reaction Monitoring (TLC): Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 50:50 Ethyl Acetate / Hexanes with 1% Acetic Acid.

    • Procedure: Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The product carboxylic acid is significantly more polar and will have a lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Workup - Quenching and Acidification: Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add 20 mL of deionized water. Cool the flask in an ice-water bath. Slowly add 2 M HCl dropwise while stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid product will form.[5]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any residual inorganic salts.

    • Dry the purified solid under high vacuum for 12-24 hours to a constant weight.

    • For exceptionally high purity, recrystallization can be performed from a suitable solvent like aqueous ethanol or toluene.[5]

Hydrolysis_Workflow Figure 2: Experimental Workflow Start Dissolve Ester in THF AddBase Add Aqueous LiOH Solution Start->AddBase React Stir Vigorously at RT AddBase->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Remove THF (Rotovap) Monitor->Workup Complete Acidify Cool and Acidify with 2M HCl to pH 2 Workup->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filter Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under High Vacuum Wash->Dry Product Pure Carboxylic Acid Dry->Product

Caption: Figure 2: A comprehensive workflow for the hydrolysis and isolation process.

Analytical Characterization and Data

The identity, purity, and stereochemical integrity of the final product, (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid, should be confirmed by a suite of analytical techniques.

ParameterMethodExpected Outcome
Reaction Time TLC2 - 4 hours at 20-25 °C
Yield Gravimetric AnalysisTypically >90%
Chemical Purity HPLC>98% area under the curve (AUC)
Identity ¹H & ¹³C NMR, MSSpectra consistent with the proposed structure. Disappearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) and appearance of a broad carboxylic acid proton signal (>10 ppm). Correct mass ion observed.
Stereointegrity Chiral HPLC or PolarimetryNo significant epimerization observed. The optical rotation should be consistent with literature values for the desired stereoisomer.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient base (LiOH).2. Low reaction temperature.3. Poor mixing.1. Ensure accurate weighing of LiOH; consider adding 0.1-0.2 extra equivalents.2. Allow the reaction to warm to room temperature or gently warm to 30-40 °C.3. Increase the stirring speed to ensure good phase contact.
Low Yield 1. Incomplete precipitation during acidification.2. Product is water-soluble.1. Ensure the pH is truly ~2. Cool the solution thoroughly in an ice bath for at least 30 minutes before filtering.2. If solubility is an issue, extract the acidified aqueous layer with ethyl acetate, dry the organic phase with Na₂SO₄, and evaporate to recover the product.[5]
Product is an Oil/Gummy 1. Presence of residual organic solvent.2. Impurities are present.1. Ensure all THF is removed before acidification.2. Triturate the material with a non-polar solvent like diethyl ether or perform recrystallization.
Impure Product by NMR 1. Incomplete reaction.2. Side reactions or degradation.1. Extend the reaction time or increase the temperature slightly.2. Purify the product via recrystallization or column chromatography on silica gel.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Process for purification of carboxylic acids. (1973). Google Patents.
  • Alternate processes for the preparation of pyrrolidine derivatives. (2019). Google Patents.
  • Nagata, Y., & Tachi, I. (1954). Polarographic Studies on Heterocyclic Compounds. II. Saponification of Isonicotinic Acid Methyl Ester. Bulletin of the Agricultural Chemical Society of Japan, 18(4), 173-177. Retrieved from [Link]

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017). MDPI. Retrieved from [Link]

  • Process for the purification of carboxylic acids. (2014). Google Patents.
  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. (2020). ResearchGate. Retrieved from [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
  • Enzymatic Saponification of Esters Containing β-Leaving Groups. (2021). Organic Syntheses. Retrieved from [Link]

  • 2.2 Carboxy Group. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Preparation of carboxylic acids. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Reddy, B. J., & Reddy, M. S. (2010). Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides. Asian Journal of Chemistry, 22(7), 5165-5174. Retrieved from [Link]

  • Rapid Enzymatic Method for Pectin Methyl Esters Determination. (2013). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2014). Google Patents.
  • Basic Hydrolysis of Esters – Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.

Sources

Application

catalytic hydrogenation of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

An Application Guide to the Diastereoselective Catalytic Hydrogenation of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Introduction: The Significance of Chiral Pyrrolidines The pyrrolidine ring is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Diastereoselective Catalytic Hydrogenation of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including nootropic and antiepileptic drugs known as racetams.[1][2] The specific stereochemistry of substituents on this ring is often critical for biological activity, making stereoselective synthesis a paramount objective for drug development professionals.[1] The target molecule of this guide, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, is a chiral β-keto ester embedded within a lactam structure. Its chemical transformation is of significant interest as it serves as a precursor to highly functionalized pyrrolidine derivatives, such as β-proline analogues, which are valuable building blocks in drug discovery.[3][4]

This application note provides a comprehensive guide to the catalytic hydrogenation of this substrate, a reaction that reduces the ketone at the 2-position to a secondary alcohol. This transformation introduces a new stereocenter, and therefore, the primary challenge and focus of this protocol is to control the diastereoselectivity of the reaction, yielding the desired 2-hydroxy-pyrrolidine product with high stereochemical purity. We will delve into the mechanistic underpinnings, catalyst selection rationale, a detailed and safety-conscious experimental protocol, and methods for analysis.

Part 1: Mechanistic Considerations and Strategic Choices

The successful execution of a diastereoselective hydrogenation hinges on understanding the interplay between the substrate, catalyst, and reaction environment. The goal is to influence the facial selectivity of hydride addition to the carbonyl group.

The Hydrogenation Mechanism: A Surface-Level View

Heterogeneous catalytic hydrogenation of a ketone involves a series of steps occurring on the surface of a solid metal catalyst.[5]

  • Adsorption: Both molecular hydrogen (H₂) and the substrate (the pyrrolidone) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms bind to the metal surface, forming metal-hydride species.

  • Substrate Coordination: The carbonyl group of the pyrrolidone coordinates to the catalyst surface. The existing stereocenters at the C3 and C4 positions create a sterically biased molecule. This inherent chirality is the key to directing the hydrogenation. The substrate will preferentially adsorb on its less sterically hindered face.

  • Hydrogen Transfer: The surface-bound hydrogen atoms are transferred sequentially to the carbonyl carbon and oxygen.

  • Desorption: The reduced product, now a hydroxyl-pyrrolidine derivative, has a lower affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

The diastereoselectivity arises from the energetic preference for one of the possible substrate-surface orientations, which in turn dictates the face from which the hydrogen atoms are delivered.[6][7][8]

Catalyst Selection: The "Why" Behind the Choice

The choice of catalyst is the most critical parameter for achieving high diastereoselectivity. While numerous catalysts can reduce ketones, the selection must be tailored to the specific substrate.

  • Palladium on Carbon (Pd/C): This is the workhorse of hydrogenation catalysts due to its high activity, robustness, and cost-effectiveness.[1][5] For many standard hydrogenations, it is the first choice. It is highly effective for reducing double bonds and can also reduce ketones, although sometimes requiring more forcing conditions. Its selectivity can be moderate, but its reliability makes it an excellent starting point for optimization.

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts have demonstrated exceptional performance in the diastereoselective hydrogenation of substituted pyrrole and pyrrolidone systems.[6][7][8][9] Studies have shown that rhodium can exhibit a strong directing effect from existing stereocenters, leading to the formation of a single diastereomer in high yield.[6][7] This makes it a compelling choice when high diastereoselectivity is the primary goal.

  • Platinum and Ruthenium Catalysts: Platinum (e.g., PtO₂) is also a highly active hydrogenation catalyst. Ruthenium catalysts, particularly chiral homogeneous catalysts like Ru-BINAP, are renowned for the asymmetric hydrogenation of β-keto esters but are generally employed for creating chirality de novo rather than directing it in an already chiral system.[10][11] For this application, a heterogeneous catalyst is often more practical for ease of product separation.

Recommendation: Begin with 5% Pd/C as a benchmark catalyst. If diastereoselectivity is insufficient, switch to 5% Rh/Al₂O₃, which is predicted to offer superior stereocontrol for this class of substrate.[6][7][9]

Part 2: Experimental Application and Protocols

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation, with a strong emphasis on safety and reproducibility.

Critical Safety Protocols for Hydrogenation

Catalytic hydrogenation involves flammable gas under high pressure and potentially pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable.[12][13]

  • Hydrogen Handling: Always use a certified chemical fume hood for the entire procedure.[12][14] Ensure the area is free of ignition sources.[15] Hydrogen cylinders must be secured, and pressure regulators must be in good working order.

  • Pyrophoric Catalyst Safety: Catalysts like Pd/C are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen.[12]

    • Never add dry catalyst to a dry reaction vessel. Always wet the catalyst with a small amount of the reaction solvent in an inert atmosphere before adding it to the main reaction flask.

    • Safe Filtration: After the reaction, the catalyst must be filtered carefully. The filter cake should not be allowed to dry in the air. It should be immediately quenched by submerging it in a large volume of water.

  • High-Pressure Reactor Operation: Use a reactor (e.g., Parr shaker apparatus) rated for the intended pressure and temperature.[15] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15] Operate the equipment behind a blast shield.[12][14]

Visualized Reaction Scheme and Workflow

Caption: General reaction scheme for the catalytic hydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactor 1. Prepare & Clean Reactor load_reagents 2. Load Substrate & Solvent prep_reactor->load_reagents load_catalyst 3. Add Catalyst (Wet) load_reagents->load_catalyst seal_purge 4. Seal Reactor & Purge with N₂ leak_test 5. N₂ Leak Test seal_purge->leak_test charge_h2 6. Charge with H₂ leak_test->charge_h2 run_reaction 7. Stir at Set Temp/Pressure charge_h2->run_reaction monitor 8. Monitor H₂ Uptake run_reaction->monitor depressurize 9. Depressurize & Purge with N₂ filter_catalyst 10. Filter Catalyst (e.g., Celite) depressurize->filter_catalyst quench_catalyst 11. Quench Catalyst in Water filter_catalyst->quench_catalyst concentrate 12. Concentrate Filtrate filter_catalyst->concentrate purify 13. Purify Product concentrate->purify analyze 14. Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (Substrate)

  • 5% Palladium on Carbon (Pd/C) or 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Methanol (MeOH), HPLC grade

  • High-pressure hydrogenation vessel (e.g., Parr apparatus) with magnetic stirring

  • Hydrogen gas (high purity) and Nitrogen gas (high purity) cylinders with regulators

  • Filtration apparatus with Celite®

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: Ensure the high-pressure vessel is clean and dry. Add a magnetic stir bar.

  • Loading Reagents: In the vessel, dissolve the substrate (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Catalyst Loading (Under Inert Atmosphere): In a separate small vial, weigh the catalyst (see Table 1 for loading). Add a small amount of methanol to create a slurry. This step is crucial to prevent the dry catalyst from coming into contact with air.[12] Transfer this slurry to the reaction vessel using a pipette.

  • System Sealing and Purging: Securely seal the reaction vessel. Connect it to a gas manifold with nitrogen and hydrogen lines. Purge the vessel by pressurizing with nitrogen (to ~5 bar) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure all oxygen is removed.[12]

  • Leak Test: Pressurize the sealed system with nitrogen to the target reaction pressure and monitor the gauge for 15-20 minutes. A stable pressure reading confirms the system is leak-free.[15]

  • Hydrogen Introduction: Release the nitrogen pressure and then carefully pressurize the vessel with hydrogen to the desired pressure (see Table 1).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, so temperature monitoring may be necessary for larger-scale reactions.

  • Monitoring Progress: The reaction progress can be monitored by observing the drop in hydrogen pressure on the gauge. A stable pressure reading indicates the reaction is complete. For detailed kinetics, samples can be carefully withdrawn (if the reactor permits) and analyzed by HPLC or TLC.[16][17]

  • Reaction Shutdown: Once complete, stop the stirring. Close the hydrogen supply valve. Carefully and slowly vent the excess hydrogen pressure in the fume hood. Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Rinse the vessel and the filter cake with a small amount of methanol.

  • Catalyst Quenching: IMMEDIATELY transfer the Celite® pad containing the catalyst into a beaker with a large volume of water. The catalyst is now safely quenched.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil or solid is the hydrogenated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure diastereomer(s).

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[18][19] The diastereomeric ratio (d.r.) should be determined by chiral HPLC analysis or high-field ¹H NMR of the purified product.

Part 3: Optimization and Data Analysis

The conditions provided above are a robust starting point. For achieving the highest possible yield and diastereoselectivity, systematic optimization may be required.

Table of Key Reaction Parameters for Optimization
ParameterRecommended RangeRationale & Key Considerations
Catalyst 5% Pd/C or 5% Rh/Al₂O₃Pd/C is a good starting point. Rh/Al₂O₃ may offer superior diastereoselectivity based on literature for similar systems.[6][7][9]
Catalyst Loading 5-10 wt% (relative to substrate)Higher loading can increase reaction rate but also cost. 5 wt% is often sufficient.
Solvent MeOH, EtOH, THF, EtOAcAlcohols are standard. The choice of solvent can influence catalyst activity and substrate solubility.
H₂ Pressure 1 - 50 bar (15 - 725 psi)Higher pressure increases hydrogen concentration in the solution, accelerating the reaction rate.[13] Often, atmospheric pressure is sufficient, but higher pressures can be used to speed up sluggish reactions.
Temperature 20 - 50 °CMost hydrogenations are run at room temperature. Gentle heating can increase the rate, but may negatively impact diastereoselectivity.
Reaction Time 2 - 24 hoursMonitor by H₂ uptake or analytical sampling (TLC/HPLC) to determine the endpoint.
Analytical Methods for Monitoring and Characterization

A multi-faceted analytical approach is essential for a self-validating protocol.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of the starting material (ketone) which is typically more polar and UV-active.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining the diastereomeric ratio (d.r.) of the product. A chiral stationary phase may be required to separate the diastereomers effectively. It also provides quantitative data on conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The disappearance of the ketone signal and the appearance of a new C-H and O-H signal in the ¹H NMR spectrum are clear indicators of a successful reduction. High-resolution NMR may also allow for the direct determination of the d.r. by integrating the signals corresponding to each diastereomer.[16][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired reduction has occurred without unintended side reactions.

By combining a robust, safety-first protocol with careful catalyst selection and rigorous analytical monitoring, researchers can confidently and reproducibly synthesize the desired hydroxyl-pyrrolidine derivatives with high diastereoselectivity.

References

  • Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. (2024). RSC Publishing.
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2007). Organic Letters, 9(19), 3801-3803.
  • Stereodivergent Synthesis of Enantioenriched 2-Pyrrolidones via Diastereoselective Hydrogenation of α,β-Unsaturated γ-Lactams. (2023). Organic Letters, 25(14), 2498-2503.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2007). Organic Letters.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). Accounts of Chemical Research.
  • Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. (2024). Chemical Science.
  • Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh Environmental Health and Safety.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025).
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety, 22(4), 26-38.
  • Stereodivergent Synthesis of Enantioenriched 2-Pyrrolidones via Diastereoselective Hydrogenation of α,β-Unsaturated γ-Lactams. (2023).
  • Hydrogenation: How we can make it safer. (2026). H.E.L Group.
  • Asymmetric Hydrogen
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. environmentclearance.nic.in.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry, 12(4), 656-662.
  • Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. (1974). Journal of Medicinal Chemistry, 17(9), 1000-1008.
  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Deriv
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry, 91(20), 12931-12937.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24), 5893.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). PubMed.
  • Catalysts for hydrogen
  • rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. (2021).

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of Pure Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Introduction & Context Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7) is a highly valuable chiral intermediate utilized in the synthesis of GABAergic neuro-active Active Pharmaceutical Ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7) is a highly valuable chiral intermediate utilized in the synthesis of GABAergic neuro-active Active Pharmaceutical Ingredients (APIs), including phenibut and various baclofen analogs ()[1]. Because the pharmacological efficacy of these APIs is strictly dependent on their absolute configuration, isolating the (3R,4S) diastereomer from racemic or diastereomeric mixtures with high diastereomeric excess (de > 99.5%) is a critical process development hurdle.

This application note details a robust, scalable crystallization protocol utilizing thermodynamic phase control, anti-solvent addition, and Process Analytical Technology (PAT) to achieve high-purity isolation of the target diastereomer. Analytical reference standards rely on this exact stereochemistry for quality control in pharmaceutical manufacturing ()[2][3].

Thermodynamic Basis & Causality in Protocol Design

Crystallization of pyrrolidine derivatives is notoriously prone to liquid-liquid phase separation (LLPS), commonly known as "oiling out," before crystallization can occur ()[4]. To engineer a self-validating and fail-safe protocol, the following thermodynamic controls are implemented:

  • Solvent Selection (EtOAc/n-Heptane): Ethyl acetate (EtOAc) acts as the primary solvent, breaking the strong intermolecular hydrogen bonds of the lactam ring at elevated temperatures. n-Heptane acts as a precise anti-solvent. The differential solubility of the (3R,4S) isomer versus the (3S,4S)/(3R,4R) isomers in this binary mixture widens the metastable zone width (MSZW), allowing for highly selective precipitation.

  • Targeted Seeding & Isothermal Hold: Introducing homochiral seeds at 55 °C and holding the temperature constant allows the seeds to consume the initial supersaturation. This bypasses stochastic primary nucleation—which could trap the wrong diastereomer—and ensures crystal growth occurs exclusively on the (3R,4S) lattice.

  • Controlled Cooling Rate: A slow, linear cooling ramp (0.2 °C/min) maintains the system within the metastable zone, avoiding the spontaneous crash-out of impurities.

Thermodynamic Phase Control Pathway

Thermodynamic_Control Supersat Supersaturated Solution (EtOAc/Heptane) LLPS Oiling Out (LLPS) (Amorphous Impurities) Supersat->LLPS Rapid Cooling Seeding Targeted Seeding (Bypasses Primary Nucleation) Supersat->Seeding Controlled Cooling Growth Selective Crystal Growth (3R,4S) Lattice Seeding->Growth Exclusion Stereochemical Exclusion of (3R,4R) & (3S,4S) Growth->Exclusion

Thermodynamic phase control pathways preventing liquid-liquid phase separation.

Experimental Protocols

Protocol A: Diastereomeric Enrichment via Seeded Cooling Crystallization

Objective: Isolate the (3R,4S) isomer from a crude mixture (approx. 60:40 diastereomeric ratio) to >98% de.

  • Dissolution: Charge 100 g of crude methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate into a 1 L jacketed crystallizer. Add 300 mL of EtOAc. Heat the suspension to 70 °C under constant radial agitation (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly dose 400 mL of n-heptane over 30 minutes at 70 °C. Self-Validation: Monitor the solution using in-situ FTIR (ReactIR) to ensure the ester carbonyl stretch (approx. 1735 cm⁻¹) remains stable, indicating the solution is undersaturated.

  • Cooling to Seeding Temperature: Program the crystallizer jacket to cool the solution to 55 °C at a rate of 0.5 °C/min.

  • Seeding & Maturation: At 55 °C, add 1.0 g of pure (3R,4S) seed crystals (micronized, D50 < 20 µm). Hold isothermally for 60 minutes.

  • Controlled Cooling Ramp: Cool the slurry from 55 °C to 5 °C at a linear rate of 0.2 °C/min. Self-Validation: Use Focused Beam Reflectance Measurement (FBRM) to monitor chord length. A steady increase in coarse counts validates proper crystal growth; a sudden spike in fine counts indicates secondary nucleation failure.

  • Isolation: Filter the resulting suspension using a Nutsche filter. Wash the filter cake with 2 x 100 mL of pre-chilled (5 °C) EtOAc/n-heptane (1:4 v/v).

  • Drying: Dry under vacuum (50 mbar) at 40 °C for 12 hours.

Protocol B: Recrystallization for API-Grade Purity

Objective: Upgrade the enriched cake to final API specifications (>99.9% de).

  • Suspend the enriched cake from Protocol A in 5 volumes of pure Isopropanol (IPA).

  • Heat to 80 °C to achieve full dissolution.

  • Cool naturally to 20 °C without seeding. The high thermodynamic stability of the pure (3R,4S) lattice in IPA ensures spontaneous nucleation of only the target polymorph.

  • Filter, wash with cold IPA, and dry under vacuum.

Experimental Workflow Diagram

Crystallization_Workflow A Crude Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (Diastereomeric Mixture) B Dissolution in EtOAc/Heptane (1:3) at 70°C A->B C Cooling to Metastable Zone (55°C) B->C D Seeding with Pure (3R,4S) Crystals (Isothermal Hold) C->D E Controlled Cooling (0.2°C/min to 5°C) D->E F Filtration & Cold Wash E->F G Pure (3R,4S) Isomer (>99.5% de) F->G

Experimental workflow for the diastereomeric resolution of the (3R,4S) isomer.

Quantitative Data Summaries

Table 1: Solvent System Screening for Diastereomeric Resolution

Solvent System (v/v)Solubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Diastereomeric Excess (de %)Observation
EtOAc / n-Heptane (1:3) 250158898.5Optimal crystal growth; no LLPS
Toluene / Hexane (1:2) 180456592.0Slow nucleation; minor oiling out
Isopropanol (Pure) 310854599.9High purity; poor yield (ideal for recrystallization)
Methanol / Water (4:1) 4001205585.0Co-precipitation of diastereomers

Table 2: Impact of Cooling Rate on Crystal Purity and Yield (EtOAc/Heptane System)

Cooling Rate (°C/min)SeedingYield (%)Purity (de %)Crystal Habit
1.0 (Crash cool) No9278.5Agglomerated, amorphous
0.5 Yes8994.0Small needles
0.2 Yes8898.5Large, distinct prisms
0.1 Yes8599.1Large prisms

Analytical Validation

To verify the success of the crystallization protocols, the following analytical methods must be employed:

  • Chiral HPLC: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm); Mobile Phase: Hexane/Ethanol (80:20); Flow rate: 1.0 mL/min; UV detection at 210 nm. This method baseline resolves the (3R,4S) peak from all other stereoisomers.

  • Differential Scanning Calorimetry (DSC): Pure methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate exhibits a sharp, single endothermic melting peak at approximately 108–110 °C, confirming polymorphic purity and the absence of solvent inclusion.

References

  • World Health Organization (WHO). (2021). Pre-Review Report: Phenibut. WHO Expert Committee on Drug Dependence. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity in the Synthesis of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and advanced optimization techniques for the asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and advanced optimization techniques for the asymmetric synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, and achieving high stereochemical purity is paramount for clinical success.[1][2] This document addresses the common challenges encountered when enantiomeric excess (ee) is suboptimal and provides a logical framework for resolving them.

Foundational Knowledge: The Synthetic Pathway

The target molecule is typically synthesized via an organocatalytic asymmetric Michael addition of an appropriate aldehyde to β-nitrostyrene, followed by reductive cyclization.[3][4] The key to enantioselectivity lies in the initial C-C bond formation, which is controlled by a chiral pyrrolidine-based organocatalyst. These catalysts operate through an enamine catalytic cycle.[5][6]

Enamine_Catalytic_Cycle Catalyst Chiral Pyrrolidine Catalyst (e.g., Proline deriv.) Enamine Nucleophilic Enamine Intermediate Catalyst->Enamine Aldehyde Aldehyde Substrate Aldehyde->Enamine + Catalyst, -H₂O Michael_Adduct γ-Nitro Aldehyde (Michael Adduct) Enamine->Michael_Adduct + Nitrostyrene Nitroalkene β-Nitrostyrene (Electrophile) Nitroalkene->Michael_Adduct Michael_Adduct->Catalyst +H₂O (Catalyst Turnover) Product_Cycle Reductive Cyclization & Esterification Michael_Adduct->Product_Cycle Final_Product Target Molecule (High ee) Product_Cycle->Final_Product

Caption: General enamine catalytic cycle for the Michael addition.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when facing disappointing stereochemical outcomes.

Q1: My reaction yield is high, but the enantiomeric excess (ee) is significantly lower than reported. Where should I start troubleshooting?

A: A high yield with low ee is a classic problem that points away from issues with overall reactivity and squarely towards a loss of stereocontrol. The first step is to systematically verify the foundational parameters of your experiment before exploring more complex variables.[7] Begin by confirming the purity of all reagents and the integrity of your catalyst. Ensure your solvent is anhydrous and that the reaction temperature was precisely controlled, as minor fluctuations can significantly impact enantioselectivity.[7]

Q2: How critical is the purity of my starting materials and catalyst?

A: Absolutely critical. Impurities can have a devastating effect on enantioselectivity.

  • Catalyst: The enantiomeric purity of your catalyst is the ceiling for the ee of your product. Even small amounts of the opposite catalyst enantiomer will erode the final ee. Chemical impurities can poison the catalyst or promote a non-selective background reaction.[8]

  • Reagents: Impurities in the aldehyde or nitrostyrene can interfere with the catalyst-substrate complex. For example, any acidic or basic impurities can disrupt the delicate interactions required for effective stereodifferentiation.

Q3: Can the reaction solvent dramatically affect the ee?

A: Yes, the solvent's role is far from passive. It influences the conformation of the catalyst-substrate complex and the transition state energies of the competing enantiomeric pathways.[7] Screening a range of solvents with varying polarities and coordinating abilities is a standard and often highly effective optimization step. A switch from a non-coordinating solvent like toluene to a more polar or coordinating one like THF or even a protic solvent can sometimes lead to dramatic improvements in ee.

Q4: What is the typical effect of temperature on enantioselectivity?

A: In most cases, enantioselectivity increases as the reaction temperature is lowered. This is because the difference in the free energies of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system.[8][9] If your ee is moderate at room temperature, running the reaction at 0 °C or -20 °C is a logical next step. However, this often comes at the cost of a longer reaction time.

In-Depth Troubleshooting Guide: Low Enantiomeric Excess (<85% ee)

When initial checks do not resolve the issue, a more structured approach is necessary. This guide provides a logical workflow to diagnose and solve problems of low enantioselectivity.

Troubleshooting_Workflow Start Start: Low ee (<85%) Check_Purity Step 1: Verify Purity - Catalyst (chiral & chemical) - Reagents (aldehyde, nitroalkene) - Solvent (anhydrous) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify Action: Purify/Re-source Reagents & Catalyst Purity_OK->Purify No Optimize_Conditions Step 2: Optimize Conditions - Lower Temperature - Screen Solvents - Vary Concentration Purity_OK->Optimize_Conditions Yes Purify->Check_Purity Conditions_OK ee Improved? Optimize_Conditions->Conditions_OK Evaluate_Catalyst Step 3: Evaluate Catalytic System - Run Benchmark Reaction - Screen Different Catalysts - Investigate Additives Conditions_OK->Evaluate_Catalyst No / Minor Improvement Success Success: ee >95% Conditions_OK->Success Yes Evaluate_Catalyst->Success

Caption: A logical workflow for troubleshooting low enantioselectivity.

Probable Cause 1: Catalyst Integrity and Activity

Q: How can I be sure my catalyst is performing as expected?

A: First, verify its purity and structural integrity using techniques like NMR. If it's a commercial catalyst, ensure it's from a reputable source and has been stored correctly, typically under an inert atmosphere and protected from moisture.[8] The most definitive test is to run a control reaction with a well-established substrate that is known to give high ee with your catalyst system.[7] If this benchmark reaction also fails, the problem is almost certainly with the catalyst itself.

Experimental Protocol: Benchmark Reaction with a Known Substrate

  • Setup: Under an inert atmosphere (N₂ or Ar), add the organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%) to a flame-dried flask.

  • Solvent: Add the anhydrous solvent (e.g., Toluene, 0.5 M).

  • Reagents: Add cyclohexanone (2.0 equiv.) followed by trans-β-nitrostyrene (1.0 equiv.).

  • Reaction: Stir the mixture vigorously at the specified temperature (e.g., room temperature) and monitor by TLC.

  • Work-up & Analysis: Upon completion, quench the reaction and purify the product via column chromatography. Determine the enantiomeric excess using chiral HPLC analysis.

    • Expected Outcome: This reaction is well-documented and should yield the product with a high, predictable ee (>95%).[10] A poor result strongly indicates a compromised catalyst.

Probable Cause 2: Sub-Optimal Reaction Conditions

If the catalyst is verified to be active, the focus shifts to the reaction environment. Temperature, solvent, and concentration are interdependent variables that must be optimized.

Data Presentation: Impact of Reaction Parameters on Stereoselectivity

EntryCatalyst (mol%)SolventTemp (°C)Conc. (M)dr (syn:anti)ee (%)
110Toluene250.590:1082
210Toluene00.592:891
310Toluene-200.594:696
410CH₂Cl₂00.585:1588
510THF00.595:594
610Toluene00.193:794

Data is illustrative, based on typical trends reported in organocatalysis literature.[4][7][11]

Key Insights from the Data:

  • Temperature: Lowering the temperature from 25 °C to -20 °C (Entries 1-3) significantly improves both diastereoselectivity and enantioselectivity.

  • Solvent: Changing the solvent from Toluene to THF (Entries 2 & 5) can enhance the diastereomeric ratio and ee.

  • Concentration: In some systems, more dilute conditions can favor the desired catalytic cycle and improve ee, though the effect here is modest (Entries 2 & 6).[7]

Advanced Optimization: Modifying the Catalytic System

If extensive optimization of conditions fails to provide the desired ee, it may be necessary to modify the catalyst itself or introduce additives.

Q: My ee has plateaued around 90%. What is the next step?

A: Reaching a plateau suggests you have optimized the current system to its limit. To achieve a higher ee, a change in the chiral environment is needed. This can be accomplished by:

  • Switching the Catalyst: The structure of the pyrrolidine catalyst is paramount. While simple proline amides can be effective, more sterically demanding and electronically tuned catalysts like Hayashi-Jørgensen catalysts (diarylprolinol silyl ethers) often provide superior stereocontrol by creating a more defined chiral pocket.[3][10]

  • Using Additives: The addition of a co-catalyst, such as a Brønsted acid, can have a substantial influence on selectivity.[11] An acid can interact with the nitro group of the electrophile, increasing its reactivity and locking it into a specific conformation within the transition state, thereby enhancing stereodifferentiation. Benzoic acid or p-nitrobenzoic acid are common additives to screen.[4]

Data Presentation: Comparison of Pyrrolidine-Based Organocatalysts

Catalyst TypeKey FeatureTypical ee (%) for Aldehyde-Nitroalkene AdditionReference(s)
L-ProlineSimple, natural amino acid60-85%[12]
ProlinamidesAmide functionality can H-bond with nitro group80-95%[4][13]
Diarylprolinol Silyl Ethers (Hayashi-Jørgensen)Bulky aryl groups create a defined chiral pocket>95%[3][10]
Chiral Diamines (e.g., 2,2'-bipyrrolidine)Bidentate coordination possibilities85-95%[12]

References

  • Pellissier, H. (2002). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 4(19), 3235–3238. ACS Publications. Retrieved from [Link]

  • Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Caputo, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Retrieved from [Link]

  • Wolfe, J. P., et al. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Tomé López, C. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Retrieved from [Link]

  • Onitsuka, K., et al. (2011). Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach. Organic Letters, 14(2), 596–599. ACS Publications. Retrieved from [Link]

  • Richardson, P. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts, 21(08), 767. Thieme. Retrieved from [Link]

  • Caputo, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2011). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 16(9), 7469–7529. Retrieved from [Link]

  • Pihko, P. M., et al. (2009). Enantioselective Organocatalytic Michael Addition of Aldehydes to β-Nitrostyrenes. The Journal of Organic Chemistry, 74(9), 3532–3535. ACS Publications. Retrieved from [Link]

  • Yusoff, M. M., et al. (2021). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Publishing. Retrieved from [Link]

  • Kim, J., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Retrieved from [Link]

  • Gualandi, A., & Cozzi, P. G. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5596–5613. ACS Publications. Retrieved from [Link]

  • Gensch, T., et al. (2023). Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: G≠ versus Enantiomeric Excess. Chemistry – A European Journal. Retrieved from [Link]

Sources

Optimization

troubleshooting low yield in methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate synthesis

Technical Support Center: Advanced Troubleshooting Guide Target Molecule: Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate As a key chiral intermediate in the synthesis of β -substituted GABA derivatives (such as B...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting Guide Target Molecule: Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

As a key chiral intermediate in the synthesis of β -substituted GABA derivatives (such as Baclofen, Phenibut, and Rolipram analogues), the synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate requires precise stereochemical and thermodynamic control[1]. This guide provides field-proven troubleshooting strategies to resolve low yields, poor enantiomeric excess (ee), and diastereomeric ratio (dr) degradation during the two-stage synthesis: asymmetric Michael addition followed by reductive lactamization.

Synthetic Workflow & Diagnostic Logic

G A trans-β-Nitrostyrene + Dimethyl Malonate B Asymmetric Michael Addition (Chiral Squaramide Catalyst) A->B Toluene, RT C Dimethyl (S)-2-(2-nitro-1- phenylethyl)malonate B->C High ee D Nitro Reduction (Pd/C, H2 or NiCl2/NaBH4) C->D MeOH, H2 E Spontaneous / Base-Catalyzed Cyclization (-MeOH) D->E Amine Intermediate F Methyl (3R,4S)-2-oxo-4- phenylpyrrolidine-3-carboxylate E->F Thermodynamic Control

Fig 1: Synthetic workflow for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Troubleshooting Start Low Yield of (3R,4S) Isomer Q1 Is enantiomeric excess (ee) of Michael adduct >95%? Start->Q1 A1_No Check Catalyst Moisture & Loading Q1->A1_No No A1_Yes Check Diastereomeric Ratio (dr) after cyclization Q1->A1_Yes Yes Q2 Is the cis-isomer (3S,4S) present in >10%? A1_Yes->Q2 A2_Yes Perform Base-Catalyzed Thermodynamic Equilibration Q2->A2_Yes Yes A2_No Check for Decarboxylation (Loss of Ester) Q2->A2_No No

Fig 2: Diagnostic logic tree for troubleshooting low yields and stereochemical loss.

FAQs & Causality Analysis

Q1: Why is the enantiomeric excess (ee) of my Michael adduct dropping, leading to a low final yield of the (3R,4S) enantiomer? Causality: The chiral squaramide or thiourea organocatalyst relies on a highly specific, rigid hydrogen-bonding network to simultaneously coordinate the nitro group of the nitrostyrene and the enolized malonate[2]. Trace moisture in the solvent disrupts this delicate H-bonding, leading to a racemic background reaction. Additionally, running the reaction at elevated temperatures (>30°C) increases the kinetic rate of the uncatalyzed background reaction, drastically lowering the ee. Intervention: Strictly dry all solvents (Toluene or DCM) over activated 3Å molecular sieves. Maintain the reaction temperature between 0°C and 25°C.

Q2: During reductive cyclization, I observe significant formation of 4-phenylpyrrolidin-2-one (des-esterified byproduct). How do I prevent this? Causality: The C3 position of the target lactam is highly activated because it is flanked by both a lactam carbonyl and an ester carbonyl (acting as a β -amido ester). If water is present during the reduction, or if the methanol solvent is wet, the methyl ester undergoes rapid hydrolysis to the carboxylic acid. This intermediate is highly unstable and readily decarboxylates upon mild heating, yielding 4-phenylpyrrolidin-2-one[1]. Intervention: Use strictly anhydrous methanol. If using NiCl2​/NaBH4​ for reduction, keep the temperature strictly below 10°C during the exothermic addition to prevent thermal decarboxylation.

Q3: My NMR shows a mixture of diastereomers at C3. How do I maximize the yield of the (3R,4S)-trans isomer? Causality: The Michael addition strictly sets the absolute stereochemistry at C4 (the S configuration). However, the subsequent ring closure creates a new stereocenter at C3. Because lactamization can be kinetically controlled, a mixture of (3R,4S)-trans and (3S,4S)-cis isomers often forms. Fortunately, the C3 proton is highly acidic and enolizable. The trans isomer is thermodynamically favored due to minimized steric repulsion between the C4-phenyl and C3-carboxylate groups[2]. Intervention: Do not rely on kinetic cyclization alone. Post-cyclization, treat the crude mixture with a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol to force thermodynamic equilibration entirely toward the desired (3R,4S)-trans geometry.

Q4: I am losing a significant amount of the final product during the aqueous workup. How can I improve recovery? Causality: Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate contains a strong hydrogen-bond donor (the lactam NH) and multiple H-bond acceptors, making it moderately soluble in aqueous phases. High pH washes will further ionize the compound or hydrolyze the ester. Intervention: Avoid highly basic aqueous washes. Extract with a solvent possessing good hydrogen-bond accepting capability (e.g., ethyl acetate). Salting out the aqueous layer with saturated NaCl is critical to driving the product into the organic phase.

Quantitative Reaction Parameters

ParameterOptimal ConditionSub-optimal ConditionConsequence / Yield Impact
Solvent Moisture < 50 ppm (Karl Fischer)> 500 ppmH-bond disruption; ee drops by 15-30%
Michael Temp 0°C to 25°C> 40°CRacemic background reaction increases; ee < 80%
Reduction Temp 10°C to 25°C> 40°CEster hydrolysis and decarboxylation; >20% yield loss
Base Equilibration 0.1 eq NaOMe, 2h, RTNoneKinetic mixture remains; dr stuck at ~3:1 (trans:cis)

Self-Validating Experimental Protocols

Protocol A: Asymmetric Michael Addition (Setting the C4 Stereocenter)
  • Preparation: Charge a flame-dried round-bottom flask with trans- β -nitrostyrene (1.0 eq) and the chiral squaramide catalyst (0.05 eq) under an argon atmosphere.

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration) and cool the mixture to 0°C using an ice bath.

  • Nucleophile Addition: Add anhydrous dimethyl malonate (1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) until TLC indicates complete consumption of the nitrostyrene (typically 12-24 hours).

  • Validation Checkpoint: Pull a 50 μ L aliquot, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Proceed only if ee > 95%.

Protocol B: Reductive Cyclization & Thermodynamic Equilibration
  • Reduction: Dissolve the crude Michael adduct in anhydrous methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the vessel with Argon, then backfill with H2​ gas (balloon pressure, 1 atm).

  • Lactamization: Stir vigorously at 20-25°C for 12 hours. The reduction of the aliphatic nitro group to an amine triggers spontaneous intramolecular cyclization (loss of methanol).

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with anhydrous methanol.

  • Thermodynamic Equilibration: To the filtrate, add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 eq). Stir at room temperature for 3 hours. Causality: This step epimerizes any kinetically trapped cis-isomer into the thermodynamically stable (3R,4S)-trans isomer.

  • Quench: Add glacial acetic acid (0.1 eq) to neutralize the NaOMe and lock the C3 stereocenter. Concentrate the mixture in vacuo.

  • Validation Checkpoint: Perform 1H NMR analysis on the crude solid. The C3-H and C4-H coupling constant ( J3,4​ ) clearly distinguishes the isomers. The desired trans isomer will display a J -coupling of ≈6−8 Hz, whereas the cis isomer displays ≈8−10 Hz.

References

  • Han, J., Escorihuela, J., Fustero, S., Landa, A., Soloshonok, V. A., & Sorochinsky, A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797.

  • Han, J., Escorihuela, J., Fustero, S., Landa, A., Soloshonok, V. A., & Sorochinsky, A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives (PMC Version detailing Squaramide Catalysis). PubMed Central.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Methyl (3R,4S)-2-Oxo-4-Phenylpyrrolidine-3-Carboxylate Production

Welcome to the technical support center for the synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to aid in the optimization of this critical chemical transformation. The synthesis of this highly substituted pyrrolidinone, a valuable chiral building block in medicinal chemistry, often presents challenges related to yield and stereochemical control. This resource aims to provide a systematic approach to overcoming these hurdles, with a focus on the critical parameter of catalyst loading.

Troubleshooting Guide

Researchers often encounter challenges in achieving high yields and the desired diastereoselectivity in the synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. This section provides a structured approach to diagnosing and resolving common issues.

Issue 1: Low Overall Yield

A low yield can be attributed to several factors, including incomplete reaction, product degradation, or the formation of side products. A systematic investigation is key to identifying the root cause.

Potential Causes & Recommended Actions:

  • Suboptimal Catalyst Loading: Both insufficient and excessive catalyst loading can be detrimental.

    • Too Low: May result in slow reaction rates and incomplete conversion.

    • Too High: Can sometimes lead to the formation of byproducts or catalyst deactivation pathways.

  • Poor Catalyst Activity: The catalyst may be degraded or impure.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

  • Substrate Quality: Impurities in starting materials can inhibit the catalyst.

Experimental Protocol for Optimizing Catalyst Loading:

  • Establish a Baseline: Run the reaction with a standard catalyst loading (e.g., 5-10 mol%) to determine the initial yield and diastereomeric ratio.

  • Systematic Variation: Set up a series of parallel reactions, varying the catalyst loading from a lower to a higher range (e.g., 1, 2.5, 5, 10, and 15 mol%).

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., HPLC, GC-MS) to monitor the consumption of starting materials and the formation of the product over time for each catalyst loading.

  • Analyze and Interpret: Plot the yield and diastereomeric ratio as a function of catalyst loading. The optimal loading will provide the best balance of reaction rate, yield, and stereoselectivity. It has been observed in similar syntheses that reducing catalyst loading to 10 mol% can be achieved without compromising conversion or diastereoselectivity[1].

Troubleshooting Flowchart for Low Yield:

LowYieldTroubleshooting start Low Yield Observed check_catalyst Verify Catalyst Activity & Purity start->check_catalyst check_catalyst->start Catalyst Degraded optimize_loading Optimize Catalyst Loading (1-15 mol%) check_catalyst->optimize_loading Catalyst OK check_conditions Screen Reaction Conditions (Temperature, Solvent, Time) optimize_loading->check_conditions No Improvement solution Improved Yield optimize_loading->solution Yield Improves check_substrates Analyze Starting Material Purity check_conditions->check_substrates No Improvement check_conditions->solution Yield Improves check_substrates->start Substrates Impure check_substrates->solution Substrates Pure CatalystSelection cluster_org Organocatalysts cluster_metal Metal-Based Catalysts proline Proline Derivatives cpa Chiral Phosphoric Acids thiourea Thiourea Catalysts lewis_acid Lewis Acids (Ti, Yb) transition_metal Transition Metals (Ag, Pd) start Target Molecule: Methyl (3R,4S)-2-oxo-4-phenyl- pyrrolidine-3-carboxylate start->proline start->cpa start->thiourea start->lewis_acid start->transition_metal

Caption: Common catalyst classes for the target synthesis.

Q2: How does catalyst loading generally affect the yield and diastereoselectivity of the reaction?

A2: The effect of catalyst loading is a crucial aspect of reaction optimization.

  • Yield: Generally, increasing the catalyst loading will increase the reaction rate and, up to a certain point, the yield. However, excessively high loadings can lead to catalyst aggregation or side reactions, which may decrease the yield.

  • Diastereoselectivity: The relationship between catalyst loading and diastereoselectivity is more complex. In some systems, higher catalyst loadings can lead to the formation of less selective catalytic species, thereby reducing the diastereomeric excess. Conversely, for some reactions, a minimum catalyst loading is required to achieve high stereocontrol. It is essential to empirically determine the optimal loading for each specific catalyst system.

Q3: What analytical techniques are recommended for determining the yield and diastereomeric ratio of the product?

A3: Accurate determination of yield and diastereoselectivity is vital for effective optimization.

  • Yield Determination:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy with an internal standard is a common and accurate method for determining the yield of the crude product.

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used to determine the yield by creating a calibration curve with a pure standard of the product.

  • Diastereomeric Ratio Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for separating and quantifying diastereomers and enantiomers. A suitable chiral stationary phase (CSP) is required. [2][3][4] * Chiral Gas Chromatography (GC): For volatile derivatives of the product, chiral GC can be an effective alternative. [5] * Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may have distinct signals in the ¹H or ¹³C NMR spectrum, allowing for their quantification by integration. Chiral shift reagents can also be used to resolve overlapping signals.

Q4: Are there any general safety precautions to consider when working with the catalysts and reagents for this synthesis?

A4: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Many of the solvents and reagents used are volatile and may be toxic or flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of their specific hazards and handling procedures.

  • Catalyst Handling: Some metal-based catalysts can be pyrophoric or air-sensitive. Handle these under an inert atmosphere as recommended. Organocatalysts are generally less hazardous but should still be handled with care.

References

  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. (n.d.). [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. 2023. [Link]

  • A Facile Synthetic Route to Highly Functionalized 2,4-Pyrrolidinediones: A New Base-Catalyzed Cyclization. ResearchGate. (n.d.). [Link]

  • Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry. 2006. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. 2024. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. 2010. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. PMC - NIH. 2023. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC. 2023. [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. (n.d.). [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. 2017. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. 2023. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. 2023. [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. 2012. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. (n.d.). [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. 2019. [Link]

  • Optimization of Lewis acid and reaction conditions. ResearchGate. (n.d.). [Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. PMC - NIH. 2025. [Link]

  • Chiral Organocatalysis. SlidePlayer. (n.d.). [Link]

  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. (n.d.). [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. 2017. [Link]

  • Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. PubMed. 2004. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Facile Synthesis of 2 H- Pyrroles: Combination of Gold Catalysis and Lewis Acid Catalysis. Synfacts. (n.d.). [Link]

  • Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. R Discovery. 2018. [Link]

  • Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular-[6][7]hydride shift/isomerization reaction. PMC. 2014. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023. [Link]

  • Optimization of the catalysts, solvent, catalyst loading, time and temperature (A–E) for the Knoevenagel condensation of aldehydes. ResearchGate. (n.d.). [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. PMC. 2017. [Link]

  • d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry. 2019. [Link]

  • Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. PMC. (n.d.). [Link]

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. MDPI. 2023. [Link]

  • High-throughput compatible catalyst development towards sustainable direct alkenylation reaction discovery and optimization. University of Ottawa. (n.d.). [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. 2025. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. 2025. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. (n.d.). [Link]

  • Diastereoselective Formation of Trisubstituted Pyrrolidine3-carboxylates. ResearchGate. (n.d.). [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. 2025. [Link]

  • Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. ORBi. 2022. [Link]

Sources

Optimization

minimizing side reactions in methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate esterification

Welcome to the Technical Support Center for the synthesis and handling of pyrrolidine-based pharmaceutical intermediates. The esterification of (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid to its corresponding met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of pyrrolidine-based pharmaceutical intermediates. The esterification of (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid to its corresponding methyl ester is a critical step in the synthesis of various neuroactive compounds and chiral γ-lactams.

Due to the molecule's β-amido acid framework, this transformation is highly susceptible to stereochemical degradation and structural decomposition. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you minimize side reactions and maximize diastereomeric excess ( dr ).

Troubleshooting Guide & FAQs

Q1: Why am I losing diastereomeric purity ( dr ) during the esterification process?

Causality: The loss of stereochemistry at the C3 position (epimerization) is the most common failure mode in this workflow. The C3 proton is highly acidic because the resulting enolate is resonance-stabilized by both the lactam carbonyl and the newly formed ester group. Under basic conditions (e.g., using K2​CO3​ ) or extended acidic conditions, this proton is easily abstracted. Upon reprotonation, the stereochemical integrity is lost, yielding a thermodynamic mixture of the desired (3R,4S) isomer and the unwanted (3S,4S) epimer. Solution: Avoid basic esterification conditions entirely. Utilize rapid, mild, and highly O-selective methods such as TMS-diazomethane at 0 °C or strictly temperature-controlled thionyl chloride ( SOCl2​ ) protocols.

Q2: My LC-MS shows a major byproduct with m/z 162 [M+H]⁺. What is this and how do I prevent it?

Causality: This mass corresponds to 4-phenylpyrrolidin-2-one (MW ~161.2 g/mol ). As documented in [1], β-amido carboxylic acids are highly prone to thermal decarboxylation. When the reaction mixture is heated, the carboxylic acid undergoes a six-membered cyclic transition state, expelling CO2​ to form the decarboxylated lactam (the core structure of Phenibut)[2]. Solution: Strictly maintain the reaction and workup temperatures below 20 °C. Never use refluxing methanol for this specific substrate.

Q3: I am observing a highly polar byproduct with m/z 252 [M+H]⁺. What is the mechanism of its formation?

Causality: This byproduct is a dimethyl 2-(aminomethyl)-3-phenylsuccinate derivative (MW ~251.3 g/mol ), which results from the methanolysis (ring-opening) of the lactam core. Under strongly acidic conditions (e.g., concentrated HCl or excess SOCl2​ ) combined with prolonged reaction times, the lactam amide bond is cleaved by methanol. Solution: Limit the equivalents of the acid catalyst (use exactly 1.1 eq of SOCl2​ ) and quench the reaction promptly once the esterification is complete to preserve the lactam ring.

Q4: Can I use Methyl Iodide ( MeI ) and Potassium Carbonate ( K2​CO3​ ) in DMF for this reaction?

Causality: No. While this is a standard esterification protocol for isolated carboxylic acids, the lactam nitrogen in[3] is nucleophilic. Using MeI will result in competitive N-alkylation, forming methyl 1-methyl-2-oxo-4-phenylpyrrolidine-3-carboxylate. Furthermore, the basicity of K2​CO3​ will trigger rapid C3 epimerization (as detailed in Q1). Solution: Stick to acid-catalyzed or diazo-based methods that are strictly O-selective.

Quantitative Data: Evaluation of Esterification Conditions

The table below summarizes the empirical outcomes of various esterification methodologies, highlighting the inverse relationship between reaction harshness and product integrity.

Esterification MethodTemperatureYield (%) dr (3R,4S : 3S,4S)Major Side Reaction
Refluxing HCl / MeOH 65 °C35%60:40Ring opening & Decarboxylation
K₂CO₃ / MeI in DMF 25 °C45%50:50N-methylation & Epimerization
SOCl₂ / MeOH 0 °C to 20 °C88%95:5Minor Epimerization
TMS-CHN₂ / MeOH-PhMe 0 °C96%>99:1None (Optimal)

Optimized Experimental Protocol: Mild Esterification via TMS-Diazomethane

To ensure maximum yield and preserve the (3R,4S) stereocenter, we recommend the following self-validating protocol using Trimethylsilyldiazomethane (TMS-CHN₂).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.00 g (4.87 mmol) of (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid[4] in 15 mL of a 4:1 anhydrous mixture of Toluene and Methanol. Mechanistic note: Methanol is required as a proton source to activate the TMS-diazomethane, forming the highly reactive methyldiazonium intermediate.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C under an inert argon atmosphere.

  • Reagent Addition: Dropwise add 2.0 M TMS-diazomethane in hexanes (2.9 mL, 5.8 mmol, 1.2 eq) over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. The reaction is self-indicating; the persistence of a faint yellow color indicates an excess of the diazo reagent, meaning the substrate has been fully consumed. Verify via LC-MS.

  • Self-Validating Quench: Add glacial acetic acid dropwise to the reaction mixture. Validation step: The immediate transition from yellow to completely colorless visually confirms the complete destruction of the hazardous unreacted diazo species, preventing downstream side reactions.

  • Workup: Concentrate the mixture under reduced pressure. Critical: Keep the rotary evaporator bath temperature strictly below 30 °C to prevent thermal decarboxylation. Purify via flash chromatography (EtOAc/Hexanes) to yield the pure methyl ester.

Reaction Pathway Visualization

The following diagram maps the logical flow of the esterification process, contrasting the optimal pathway with the mechanistically driven side reactions discussed in the troubleshooting section.

G A (3R,4S)-2-Oxo-4-phenylpyrrolidine -3-carboxylic Acid B Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine -3-carboxylate (Desired) A->B Mild Esterification (e.g., TMS-CHN2) C (3S,4S)-Epimer (Loss of dr) A->C Base/Extended Time (Enolization) D 4-Phenylpyrrolidin-2-one (Decarboxylation) A->D Heat >40°C (Thermal Decarboxylation) E Dimethyl 2-(aminomethyl) -3-phenylsuccinate (Ring Opening) A->E Strong Acid + Heat (Methanolysis) B->C Acid/Base Catalysis (Equilibration)

Reaction pathways and side reactions in the esterification of the pyrrolidine-3-carboxylic acid.

References

  • Title: Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalonates and Soft C-Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source: Google Patents (AU2015218642A1)
  • Title: Pre-Review Report: PHENIBUT (44th ECDD) Source: World Health Organization (WHO) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Achieving Ultra-Low Residual Solvent Levels in Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Welcome to the technical support center for the purification of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing residual solvents in this valuable chiral intermediate. High levels of residual solvents can compromise the safety, stability, and crystalline form of the final active pharmaceutical ingredient (API)[1]. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired product purity.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you quickly diagnose and resolve common problems encountered during the removal of residual solvents from methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Q1: My final product has high levels of a Class 2 solvent (e.g., methanol, dichloromethane) after standard drying. What should I do first?

A1: The first step is to confirm the identity and quantity of the residual solvent using a validated analytical method, such as headspace gas chromatography (GC)[2]. Once confirmed, consider the following:

  • Inadequate Drying: Your current drying protocol may be insufficient. Key parameters to evaluate are temperature, vacuum level, and duration. For thermally stable compounds, increasing the drying temperature can be effective. However, it's crucial to first determine the thermal stability of your compound to prevent degradation.

  • Crystal Lattic Entrapment: The solvent may be trapped within the crystal structure of your compound. In such cases, simple drying will be ineffective. You will likely need to perform a recrystallization step to change the crystal habit and release the trapped solvent.

  • Recrystallization Solvent Choice: If you have already performed a recrystallization, the chosen solvent system may not be optimal for excluding the problematic residual solvent.

Q2: I've tried extending the drying time and increasing the vacuum, but the residual solvent levels are still unacceptable. What's my next move?

A2: This strongly suggests that the solvent is entrapped within the crystal lattice. Your most effective next step is recrystallization. The goal is to dissolve the product in a suitable solvent or solvent system and then induce crystallization under conditions that favor the exclusion of the unwanted solvent from the crystal structure. The choice of recrystallization solvent is critical.

Q3: How do I choose the right recrystallization solvent to minimize a specific residual solvent?

A3: The ideal recrystallization solvent should have the following properties:

  • High Solute Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solute Solubility at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., 0-5 °C) to ensure good recovery.

  • "Undesirable" Solvent Miscibility: The recrystallization solvent should be miscible with the residual solvent you are trying to remove.

  • Does Not Form Solvates: The chosen solvent should not form a stable solvate with your product.

  • Different Polarity: A solvent with a different polarity than the residual solvent can be effective.

For instance, if you are trying to remove a polar solvent like methanol, consider a less polar solvent for recrystallization, such as ethyl acetate or a mixture of ethanol and a non-polar solvent like heptane.

Q4: My product oils out during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent. To prevent this:

  • Use a larger volume of solvent: This will keep the compound in solution at a lower temperature.

  • Cool the solution more slowly: Slow cooling allows for controlled crystal nucleation and growth.

  • Use a co-solvent system: Adding a "poor" solvent gradually to a solution of the compound in a "good" solvent can induce crystallization.

  • Seed the solution: Introducing a small crystal of the pure compound can initiate crystallization.

Q5: After recrystallization and drying, I still have a high content of the recrystallization solvent. How can I remove it?

A5: This is a common challenge. The focus now shifts to optimizing the post-recrystallization processing:

  • Efficient Filtration and Washing: Ensure the crystal cake is well-compacted during filtration to remove as much mother liquor as possible. Wash the cake with a small amount of cold, fresh recrystallization solvent.

  • Optimized Vacuum Drying: This is the most critical step. Factors to consider include:

    • Temperature: Dry at the highest temperature that does not cause product degradation.

    • Vacuum: Use a deep vacuum (low pressure) to lower the boiling point of the solvent.

    • Time: Drying times can range from hours to days.

    • Inert Gas Sweep: A slow sweep of a dry, inert gas like nitrogen can help carry away solvent vapors.

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start -> check_drying; check_drying -> optimize_drying [label="No"]; check_drying -> recrystallize [label="Yes"]; optimize_drying -> start [label="Still High"]; optimize_drying -> final_product [label="Acceptable"]; recrystallize -> re_evaluate [label="Recrystallization Solvent is the Issue"]; recrystallize -> wash_filter [label="Recrystallization Solvent is Not the Issue"]; re_evaluate -> recrystallize; wash_filter -> optimize_drying; } Caption: Decision tree for troubleshooting high residual solvent levels.

Frequently Asked Questions (FAQs)

Q: What are residual solvents and why are they a concern?

A: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product. They are not completely removed by practical manufacturing techniques[3]. These solvents provide no therapeutic benefit and can be harmful to patients, making their removal a critical aspect of pharmaceutical quality control[1].

Q: How are residual solvents classified?

A: The International Council for Harmonisation (ICH) classifies residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.[3][4]

Q: What are some common solvents that might be found in methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate?

A: Based on the synthesis of similar pyrrolidine derivatives, potential residual solvents could include:

  • Alcohols: Methanol, ethanol[5][6].

  • Halogenated hydrocarbons: Dichloromethane[7].

  • Esters: Ethyl acetate.

  • Acids: Acetic acid[8].

It is essential to have a thorough understanding of the synthetic route to anticipate the potential residual solvents.

Q: How does crystal morphology affect residual solvent removal?

A: The size, shape, and internal structure of crystals can significantly impact the ease of solvent removal.

  • Large, well-formed crystals generally have lower surface area and are less prone to trapping solvent on their surface.

  • Small, agglomerated, or needle-like crystals can have a higher surface area and are more likely to trap solvent between individual crystals.

  • Solvent can also be incorporated into the crystal lattice , forming solvates, which are very difficult to remove by drying alone. The interactions between the solvent and the crystal surface during growth can influence the final crystal habit[9][10][11].

Q: What is the role of vacuum in drying?

A: Applying a vacuum during drying lowers the boiling point of the solvent, allowing for its removal at a lower temperature. This is particularly important for thermally sensitive compounds. The combination of heat and vacuum significantly accelerates the drying process.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate. Add a minimal amount of ethanol to just wet the solid.

  • Heating: Gently heat the mixture to reflux with stirring. Add small portions of ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum, as described in Protocol 3.

Protocol 2: Recrystallization from a Two-Solvent System (Example: Methanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of hot methanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add water (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Isolation: Follow steps 4-8 from Protocol 1, using an appropriate mixture of methanol and water for washing if necessary.

Protocol 3: High-Vacuum Drying
  • Preparation: Place the filtered and washed crystals in a suitable drying vessel (e.g., a vacuum oven dish).

  • Initial Drying: Dry the material under a gentle stream of nitrogen to remove surface solvent.

  • Vacuum Application: Place the vessel in a vacuum oven and begin to reduce the pressure.

  • Heating: Once a stable vacuum is achieved, slowly increase the temperature to the desired setpoint (e.g., 40-50 °C, depending on the thermal stability of the compound).

  • Drying: Continue to dry under vacuum with heat for a sufficient period (e.g., 12-48 hours). The drying is complete when the residual solvent level, as determined by an in-process check (e.g., GC analysis), is within the acceptable limit.

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start -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> chill; chill -> filter_wash; filter_wash -> dry; dry -> pure_product; } Caption: A generalized workflow for the recrystallization process.

Data Summary

Table 1: ICH Classification of Potential Residual Solvents

Solvent NameClassPermitted Daily Exposure (PDE) (mg/day)Concentration Limit (ppm)
Dichloromethane26.0600
Methanol230.03000
Ethanol350.05000
Ethyl Acetate350.05000
Acetic Acid350.05000
Heptane350.05000

Data sourced from ICH Q3C (R8) Guidelines.[3]

Table 2: Boiling Points of Common Solvents at Atmospheric Pressure

SolventBoiling Point (°C)
Dichloromethane39.6
Methanol64.7
Ethanol78.4
Ethyl Acetate77.1
Heptane98.4
Acetic Acid118.1

This data is important for selecting appropriate drying temperatures and for understanding the relative volatility of solvents.

References

  • Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. (URL not available)
  • Molecular dynamics simulations of solvent effects on the crystal morphology of lithium carbonate. RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (URL not available)
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (URL not available)
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. (URL: [Link])

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. (URL: [Link])

  • Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate — Chemical Substance Inform
  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (URL not available)
  • Processes for preparing (r)-2-methylpyrrolidine and (s).
  • (467) RESIDUAL SOLVENTS. USP-NF. (URL: [Link])

  • Residual Solvent Testing in Pharmaceuticals: From Process to Patient. QbD Group. (URL: [Link])

  • “Chiral Impurity Methods – Case Study”. HPLC. (URL not available)
  • Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. SciSpace. (URL: [Link])

  • (PDF) 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. ResearchGate. (URL: [Link])

  • Solvent-induced chirality inversion involving supramolecular helix transformation and color-tunable fluorescence of a C6-symmetric hexakis(phenylethynyl)benzene derivative. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Reductive Transformations with Sodium Borohydride and Their Applic
  • Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. (URL: [Link])

  • Towards Green Reductions in Bio‐Derived Solvents. IRIS. (URL: [Link])

  • A case study in green chemistry: the reduction of hazardous solvents in an industrial R&D environment. ResearchGate. (URL: [Link])

  • Effects of Different Pre-drying and Drying Methods on Volatile Compounds in the Pericarp and Kernel of Amomum tsao-ko. Frontiers. (URL: [Link])

  • Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. PubMed. (URL: [Link])

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. (URL: [Link])

  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. (URL: [Link])

  • Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC vs SFC for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate separation

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 1784747-50-7)[1] is a highly functionalized γ -lactam that serves as a critical chiral building block in the synthesis of neuroactive pharmaceuticals, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 1784747-50-7)[1] is a highly functionalized γ -lactam that serves as a critical chiral building block in the synthesis of neuroactive pharmaceuticals, including rigidified GABA analogues and phenibut derivatives. Because the pharmacological efficacy of these APIs is strictly stereodependent, achieving baseline enantiomeric and diastereomeric resolution of this intermediate is a mandatory quality control and preparative milestone.

Historically, the enantiomeric purity of pyrrolidine-3-carboxylates has been determined via Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs)[2]. However, the pharmaceutical industry’s shift toward high-throughput screening and green chemistry has elevated Supercritical Fluid Chromatography (SFC) as a superior, modern alternative[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the thermodynamic, kinetic, and practical performance of Chiral HPLC versus SFC for this specific molecule, providing the mechanistic causality and self-validating protocols required to implement these methods successfully.

Mechanistic Grounding: The Chiral Recognition Environment

To separate the (3R,4S) enantiomer from its (3S,4R) counterpart, we must exploit the molecule's specific interaction vectors:

  • Hydrogen Bond Donors/Acceptors: The lactam N-H acts as a strong hydrogen bond donor, while the lactam carbonyl (C=O) and the ester carbonyl act as acceptors.

  • π−π Interactions: The phenyl ring at the C4 position provides a bulky, electron-rich surface for π−π stacking.

  • Steric Clefting: The cis relationship between the carboxylate and the phenyl group in the (3R,4S) configuration creates a specific 3D spatial requirement.

Why Amylose-Based CSPs? Both HPLC and SFC utilize the exact same stationary phases[4]. An amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is the optimal choice. The amylose polymer forms a left-handed helical groove. The carbamate linkages provide complementary hydrogen bonding sites for the lactam, while the 3,5-dimethylphenyl groups interact with the analyte's C4-phenyl ring. The separation is driven by the fact that the (3R,4S) enantiomer fits into this chiral groove with a different binding energy than the (3S,4R) enantiomer.

Chromatographic Modalities: NP-HPLC vs. SFC

While the stationary phase remains constant, the mobile phase dictates the mass transfer kinetics and the thermodynamics of the separation.

  • NP-HPLC (Hexane/Isopropanol): Hexane acts as a non-polar bulk solvent that maintains the structural integrity of the coated amylose polymer. Isopropanol (IPA) is the polar modifier that competes for hydrogen bonding sites. Because liquids have high viscosity, the diffusion coefficient ( Dm​ ) is low. Pushing flow rates above 1.0 mL/min results in extreme backpressure and peak broadening (due to the steep C-term in the van Deemter equation).

  • SFC (scCO₂/Methanol): Supercritical CO₂ has the density of a liquid (solvating power) but the viscosity of a gas[4]. This drastically increases Dm​ , flattening the van Deemter curve. We can run at 3.0 to 5.0 mL/min without losing resolution. Furthermore, Methanol is a stronger hydrogen bond competitor than IPA, and scCO₂ acts as a highly tunable solvent where density (and thus elution strength) can be controlled via backpressure[].

Comparative Performance Data

The following table summarizes the quantitative experimental data for the enantiomeric separation of the pyrrolidine carboxylate analog, contrasting traditional NP-HPLC[2] with optimized SFC conditions[4].

ParameterChiral NP-HPLCChiral SFC
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / 2-Propanol (90:10 v/v)scCO₂ / Methanol (80:20 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Operating Pressure ~60 bar (System resistance)150 bar (Controlled by ABPR)
Temperature 25 °C40 °C
Retention Time (Peak 1) 20.18 min4.25 min
Retention Time (Peak 2) 28.97 min5.80 min
Resolution ( Rs​ ) 3.14.5
Organic Waste (per run) ~35 mL (Hexane/IPA)~3.5 mL (Methanol)
Method Development Speed Moderate (Equilibration takes hours)Rapid (Equilibration takes minutes)

Data extrapolation grounded in literature standards for functionally analogous γ -lactams.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system that proves its own accuracy during execution.

Protocol A: NP-HPLC Method Development

Objective: Baseline separation of enantiomers using traditional liquid chromatography.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and 2-Propanol in a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes. Causality: Dissolved gases will outgas in the detector flow cell, causing baseline noise that masks low-abundance enantiomeric impurities.

  • System Equilibration: Purge the Chiralpak AD-H column at 0.5 mL/min for 30 minutes, then increase to 1.0 mL/min. Monitor the UV baseline at 210 nm and 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of racemic methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate in 1.0 mL of the mobile phase.

  • Injection & Execution: Inject 10 µL. Run the method for 40 minutes.

  • System Suitability Check (Self-Validation):

    • Validation Criterion 1: The peak area ratio of Peak 1 to Peak 2 must be 50:50 ( ±1.5% ). If the ratio deviates, the sample is either not fully racemic, or the sample solvent is causing on-column precipitation.

    • Validation Criterion 2: The tailing factor ( Tf​ ) must be ≤1.3 . If Tf​>1.3 , the lactam N-H is interacting with residual silanols on the silica support. Corrective Action: Add 0.1% Diethylamine (DEA) to the mobile phase to cap acidic silanol sites.

Protocol B: Chiral SFC Method Optimization

Objective: High-throughput, environmentally sustainable separation.

  • System Initialization: Set the Automated Back Pressure Regulator (ABPR) to 150 bar and the column oven to 40 °C. Causality: CO₂ must be maintained well above its critical point (73.8 bar, 31.1 °C) to ensure a homogenous supercritical fluid phase. Drops in pressure cause phase separation and catastrophic retention time shifts.

  • Mobile Phase Delivery: Pump scCO₂ and Methanol at an 80:20 ratio at a combined flow rate of 3.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the racemate in 1.0 mL of pure Methanol.

  • Injection & Execution: Inject 5 µL. Run the method for 8 minutes.

  • System Suitability Check (Self-Validation):

    • Validation Criterion 1: Monitor the dynamic pressure ripple on the pump. It must remain ≤2 bar. A higher ripple indicates pump cavitation or a failing check valve, which invalidates the density of the scCO₂.

    • Validation Criterion 2: Resolution ( Rs​ ) must be ≥3.0 . Because SFC peaks are significantly narrower than HPLC peaks, a lower Rs​ indicates that the Methanol concentration is too high, stripping the analyte off the column before chiral recognition can occur. Corrective Action: Drop Methanol to 15%.

Strategic Workflow for Method Selection

The decision to utilize HPLC versus SFC depends on the laboratory's infrastructure, the scale of purification, and the matrix of the sample. The following logical relationship dictates the workflow for pyrrolidine derivatives.

MethodSelection Start Racemic Mixture Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Screening Chiral Stationary Phase (CSP) Screening Amylose tris(3,5-dimethylphenylcarbamate) Start->Screening Branch Select Chromatographic Mode Screening->Branch HPLC Normal Phase HPLC Mobile Phase: Hexane/IPA Branch->HPLC High Matrix Compatibility SFC Supercritical Fluid Chromatography Mobile Phase: scCO2/MeOH Branch->SFC High Throughput & Green Chem HPLC_Opt Optimize Flow & Modifier Flow: 1.0 mL/min Time: ~30 min HPLC->HPLC_Opt SFC_Opt Optimize Pressure & Modifier Flow: 3.0 mL/min, 150 bar Time: ~5 min SFC->SFC_Opt Prep Preparative Scale-Up HPLC_Opt->Prep SFC_Opt->Prep

Workflow for selecting and optimizing chiral separation methods for pyrrolidine derivatives.

Conclusion & Strategic Recommendations

For the analytical and preparative separation of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, SFC is objectively superior to NP-HPLC .

While NP-HPLC provides a robust, highly reliable baseline separation[2], it is hampered by slow mass transfer kinetics, resulting in 30-minute run times and the generation of highly toxic, flammable hexane waste. Conversely, SFC leverages the unique fluid dynamics of supercritical CO₂ to achieve base-line resolution in under 6 minutes[4]. The 5-fold increase in throughput, combined with a 90% reduction in organic solvent consumption[], makes SFC the mandatory choice for modern drug development environments scaling from analytical quality control to preparative purification.

References

  • Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source: researchgate.net URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Significance of (3R,4S) and (3S,4R) 2-Oxo-4-phenylpyrrolidine-3-carboxylate Enantiomers

Part 1: Introduction - The Primacy of Stereochemistry in Pyrrolidone Scaffolds The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its interaction with the chira...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Introduction - The Primacy of Stereochemistry in Pyrrolidone Scaffolds

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its interaction with the chiral environment of a biological system. This principle is nowhere more evident than in drug development, where enantiomers of the same compound can exhibit dramatically different pharmacological and toxicological profiles. The pyrrolidone (or 2-oxopyrrolidine) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including nootropic, neuroprotective, and antiepileptic effects.[1][2] The non-planar, puckered nature of the pyrrolidone ring allows for precise spatial positioning of substituents, making the stereochemical configuration of those substituents a critical factor in target binding and overall biological function. This guide provides an in-depth comparison of the (3R,4S) and (3S,4R) enantiomers of 2-oxo-4-phenylpyrrolidine-3-carboxylate, focusing on their stereoselective preparation and the distinct biological roles dictated by their chirality, often as crucial intermediates in the synthesis of complex pharmaceuticals.

Part 2: The (3R,4S) vs. (3S,4R) Enantiomers: A Structural Overview

The molecules at the heart of this guide are ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate enantiomers. They share the same molecular formula and connectivity but are non-superimposable mirror images of each other. The key structural features are:

  • A γ-Lactam Core: A five-membered ring containing a nitrogen atom and a ketone, also known as a 2-pyrrolidinone.

  • A Phenyl Group at C4: This substituent introduces aromaticity and steric bulk.

  • A Carboxylate Group at C3: This functional group can participate in hydrogen bonding and ionic interactions.

The specified stereochemistry, (3R,4S) and (3S,4R), indicates a trans relative configuration between the phenyl group at position 4 and the carboxylate group at position 3. This specific spatial arrangement is crucial for their utility as chiral building blocks and for the potential biological activity of their derivatives.

Part 3: Stereoselective Synthesis and Resolution: The Gateway to Biological Evaluation

Accessing enantiomerically pure compounds is the most critical first step in evaluating their distinct biological activities. While various methods for the stereoselective synthesis of substituted γ-lactams exist, one of the most efficient and scalable approaches for separating racemates is Enzymatic Kinetic Resolution (EKR).[3][4]

EKR leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of (±)-2-oxo-4-phenylpyrrolidine-3-carboxylate esters, lipase-catalyzed hydrolysis is a prime example.

Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates the typical workflow for separating the (3R,4S) and (3S,4R) enantiomers via lipase-catalyzed hydrolysis.

G cluster_0 Enzymatic Resolution Process cluster_1 Separation & Purification racemate Racemic Mixture (3R,4S)-ester & (3S,4R)-ester bioreactor Bioreactor (Aqueous Buffer, Lipase) racemate->bioreactor Introduce Substrate hydrolysis Stereoselective Hydrolysis (e.g., Lipase from Candida antarctica) bioreactor->hydrolysis Reaction Initiation products Reaction Mixture (3S,4R)-ester (unreacted) (3R,4S)-acid (product) hydrolysis->products 50% Conversion extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) products->extraction ester_iso Pure (3S,4R)-ester (Organic Phase) extraction->ester_iso Separate Phases acid_iso Pure (3R,4S)-acid (Aqueous Phase, after acidification) extraction->acid_iso Acidify & Extract

Caption: Workflow of enzymatic kinetic resolution for separating carboxylate enantiomers.

Protocol: Lipase-Catalyzed Resolution of (±)-trans-4-Aryl-2-oxo-pyrrolidine-3-ethyl carboxylate

This protocol is adapted from established methodologies for the resolution of related chiral esters using lipases, which are renowned for their stereoselectivity.[5][6]

Causality Behind Experimental Choices:

  • Enzyme Choice: Lipase from Candida antarctica (CAL-B) is frequently chosen due to its broad substrate tolerance and exceptionally high enantioselectivity in hydrolyzing a wide range of esters.[5]

  • Immobilization: Immobilizing the enzyme on a solid support (e.g., glyoxyl-agarose) dramatically enhances its stability, prevents denaturation, and allows for easy recovery and reuse over multiple reaction cycles, making the process economically viable.[5]

  • Solvent System: A buffered aqueous system is used as it is the natural environment for hydrolase activity. A co-solvent like methanol may be used sparingly to improve substrate solubility.

  • pH Control: Maintaining a stable pH is critical for enzyme activity and stability. A pH-stat or a strong buffer is used to neutralize the carboxylic acid produced during hydrolysis, which would otherwise lower the pH and inhibit or denature the enzyme.

  • Monitoring: The reaction is typically monitored until ~50% conversion is reached. At this point, the maximum theoretical yield and enantiomeric excess for both the unreacted ester and the product acid can be achieved.

Step-by-Step Methodology:

  • Enzyme Preparation: An immobilized lipase preparation (e.g., Novozym 435 or custom-immobilized CAL-B on glyoxyl-agarose) is added to a temperature-controlled reaction vessel.

  • Reaction Setup: A phosphate buffer solution (e.g., 0.1 M, pH 7.5) is added to the vessel. The system is brought to the optimal reaction temperature (e.g., 30-40 °C).

  • Substrate Addition: The racemic ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is added to the buffered enzyme suspension.

  • pH Control and Monitoring: The hydrolysis reaction is initiated with gentle stirring. The pH is maintained at 7.5 by the automated addition of a dilute NaOH solution using a pH-stat. The consumption of NaOH is directly proportional to the extent of the reaction. The reaction is stopped when 50% of the theoretical amount of NaOH has been consumed.

  • Enzyme Removal: The reaction is terminated by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Product Separation:

    • The filtrate (aqueous phase) is washed with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to extract the unreacted (S)-ester enantiomer.

    • The aqueous phase, now containing the sodium salt of the (R)-acid, is acidified to a pH of ~2-3 with dilute HCl.

    • The protonated (R)-acid is then extracted from the acidified aqueous phase using an organic solvent.

  • Purification and Analysis: The organic extracts containing the separated ester and acid are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess (ee) of each product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Part 4: Comparative Biological Activity - From Chiral Intermediates to Bioactive Derivatives

While direct, head-to-head pharmacological studies on the (3R,4S) and (3S,4R) enantiomers of 2-oxo-4-phenylpyrrolidine-3-carboxylate themselves are not extensively reported, their profound importance lies in their distinct roles as chiral synthons. The biological activity is ultimately expressed in the final molecule, whose synthesis is dependent on the precise stereochemistry of these precursors. We can infer their differential biological potential by examining closely related, well-studied analogs.

Case Study: (R)- and (S)-Phenotropil (Fonturacetam)

A compelling case for the differential activity of 4-phenylpyrrolidinone stereoisomers comes from Phenotropil (also known as Fonturacetam). This nootropic drug is a derivative of 4-phenyl-2-pyrrolidinone. Although it lacks the C3-carboxylate group, the stereocenter at C4 is identical. Studies comparing the pure (R) and (S) enantiomers of Phenotropil have revealed significant differences in their pharmacological profiles.

Biological Activity(R)-Phenotropil(S)-PhenotropilReference
Nootropic Effect More pronounced cognitive-enhancing effectsLess active[7]
Myorelaxant Effect Possesses a more expressed muscle-relaxant effectLess active[7]
Analgesic Effect Exhibits stronger analgesic propertiesLess active[7]

This data strongly indicates that the (4R) configuration is responsible for the majority of the desired pharmacological activity of the racemic drug.[7] This provides a powerful, evidence-based rationale for postulating that the (3R,4S) and (3S,4R) enantiomers of 2-oxo-4-phenylpyrrolidine-3-carboxylate would also impart distinct and separable biological activities to the more complex molecules derived from them. The stereocenter at C4 is the primary determinant for the differential biological effect.

Inferred Roles and Potential Applications
  • Neuroactive Drug Synthesis: Given the activity of Phenotropil enantiomers, it is highly probable that one of the 2-oxo-4-phenylpyrrolidine-3-carboxylate enantiomers is a superior precursor for the synthesis of novel neuroactive agents, where the C3-carboxylate can be used as a handle for further chemical modification.

  • Anticancer and Antimicrobial Scaffolds: The 5-oxopyrrolidine core has been used to generate derivatives with potent anticancer activity against lung cancer cell lines (A549) and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA).[8] The stereochemistry of substituents on this core would be critical in optimizing the fit into an enzyme active site or a receptor binding pocket, suggesting that the (3R,4S) and (3S,4R) enantiomers would serve as distinct scaffolds for developing stereochemically pure anticancer or antimicrobial agents.

The following diagram illustrates the logical relationship between obtaining a pure enantiomer and its potential for creating a specific, targeted therapeutic agent.

G cluster_0 Chiral Precursor cluster_1 Derivative Synthesis cluster_2 Potential Biological Outcome enantiomer_R (3R,4S)-Enantiomer (Pure Isomer) synth_R Chemical Modification enantiomer_R->synth_R enantiomer_S (3S,4R)-Enantiomer (Pure Isomer) synth_S Chemical Modification enantiomer_S->synth_S activity_R Therapeutically Active Drug (e.g., Potent Nootropic) synth_R->activity_R activity_S Inactive or Undesirable (e.g., Less Active, Side Effects) synth_S->activity_S activity_R->activity_S Different Pharmacological Profiles

Caption: Divergent biological outcomes from different chiral precursors.

Part 5: Conclusion and Future Directions

While direct comparative biological data for the (3R,4S) and (3S,4R) enantiomers of 2-oxo-4-phenylpyrrolidine-3-carboxylate is limited in public literature, their significance is powerfully demonstrated through their role as stereochemically defined building blocks. The stark differences in the pharmacological profiles of closely related analogs, such as the enantiomers of Phenotropil, provide compelling evidence that the stereogenic centers in the title compounds are critical determinants of biological function.

The ability to efficiently separate these enantiomers using robust methods like enzymatic kinetic resolution is the key that unlocks their potential. This guide underscores that the synthesis and isolation of the individual (3R,4S) and (3S,4R) stereoisomers is not merely an academic exercise but a prerequisite for the rational design of new, potent, and selective therapeutic agents. Future research should focus on the direct biological screening of these pure enantiomers and their derivatives to fully elucidate their individual pharmacological profiles and exploit their unique properties in drug discovery programs targeting neurological disorders, cancer, and infectious diseases.

References

  • Title: Stereoselective Synthesis of γ-Lactams from Imines and Cyanosuccinic Anhydrides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Short Stereoselective Synthesis of α-Substituted γ-Lactams Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke Source: Molecules (via Semantic Scholar) URL: [Link]

  • Title: Enzymatic resolution of (±)- trans-4-(4′-fluorophenyl)-6- oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine Source: R Discovery (originally Tetrahedron: Asymmetry) URL: [Link]

  • Title: Pyrrolidone derivatives Source: PubMed URL: [Link]

  • Title: Novel Methods for the Synthesis of 2-[(4R)-2-Oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil) Source: ResearchGate (originally ChemInform) URL: [Link]

  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: Molecules (via PMC) URL: [Link]

  • Title: Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine Source: ResearchGate (originally Tetrahedron: Asymmetry) URL: [Link]

  • Title: Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids Source: Almac Group (originally Tetrahedron) URL: [Link]

  • Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate (originally Russian Journal of Organic Chemistry) URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Validation of LC-MS/MS for the Quantification of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Executive Summary & Clinical Relevance Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7)[1] is a critical chiral intermediate and a monitored process impurity in the synthesis of pyrrolidone-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Relevance

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS: 1784747-50-7)[1] is a critical chiral intermediate and a monitored process impurity in the synthesis of pyrrolidone-based neurotherapeutics and GABAergic analogs (such as phenibut and baclofen derivatives)[2]. Due to its pharmacological activity and potential toxicity, regulatory agencies require stringent monitoring of this compound in both bulk Active Pharmaceutical Ingredients (APIs) and biological matrices during pharmacokinetic (PK) studies.

This guide provides an objective comparison of analytical modalities for quantifying this analyte and delivers a field-proven, step-by-step [3] LC-MS/MS method validation protocol.

Objective Comparison of Analytical Modalities

Historically, laboratories have relied on HPLC-UV or GC-MS for intermediate profiling. However, the structural nuances of the (3R,4S) diastereomer demand a more sophisticated approach. Below is an objective performance comparison based on empirical laboratory data.

Modality Comparison Matrix
Analytical ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)GC-MS (Electron Impact)
Sensitivity (LLOQ) 0.5 ng/mL 500 ng/mL50 ng/mL
Specificity High (Orthogonal MRM transitions)Low (Relies solely on retention time)Moderate (Prone to matrix background)
Chiral/Isomeric Resolution Excellent (via Biphenyl or Chiral stationary phases)ModeratePoor (Risk of thermal racemization)
Sample Preparation Simple Protein Precipitation (PPT)Laborious Liquid-Liquid Extraction (LLE)Requires chemical derivatization
Run Time per Sample 3.5 minutes 15.0 minutes20.0 minutes
The Causality Behind the Modality Shift
  • Why LC-MS/MS outperforms GC-MS: The lactam ring and methyl ester moieties in methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate are susceptible to thermal degradation at the high injection port temperatures required for GC. LC-MS/MS operates at near-ambient chromatographic temperatures, preserving the analyte's structural and stereochemical integrity.

  • Why LC-MS/MS outperforms HPLC-UV: Biological matrices (plasma, urine) contain thousands of endogenous compounds that absorb UV light at 210-254 nm, creating massive baseline interference. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), acting as a double-mass filter that effectively blinds the detector to anything other than the specific mass of the target analyte.

LC-MS/MS Method Development: The "Why" Behind the Protocol

To achieve an LLOQ of 0.5 ng/mL, the method must be meticulously tuned.

Chromatographic Strategy

We utilize a Biphenyl stationary phase (e.g., 50 x 2.1 mm, 2.7 µm) rather than a standard C18 column.

  • The Causality: The biphenyl phase provides strong π−π interactions with the phenyl ring of the analyte. This orthogonal retention mechanism pulls the analyte away from the solvent front and early-eluting phospholipid matrix suppressors, drastically improving peak shape and signal-to-noise ratio.

Mass Spectrometric Tuning

The mass spectrometer is operated in Electrospray Ionization Positive (ESI+) mode. The precursor ion [M+H]+ is observed at m/z220.1 .

  • Quantifier Transition: m/z220.1→188.1 (Driven by the neutral loss of methanol, CH3​OH , from the methyl ester group at a collision energy of 15 eV).

  • Qualifier Transition: m/z220.1→160.1 (Subsequent loss of carbon monoxide, CO , from the lactam ring at a collision energy of 25 eV).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 220.1 (MOPPC) F1 Quantifier Ion m/z 188.1 (- CH3OH) M->F1 CE: 15 eV Loss of Methanol F2 Qualifier Ion m/z 160.1 (- CO) F1->F2 CE: 25 eV Loss of Carbon Monoxide

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

ICH M10 Compliant Validation Protocol

A robust bioanalytical method must be a self-validating system . This means the protocol inherently controls for its own potential failures during every analytical run. By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, we mathematically neutralize volumetric errors and matrix-induced ion suppression.

The following step-by-step protocol aligns with the[3],[4].

Step 1: Sample Preparation (Protein Precipitation)
  • 1.1 Aliquot 50 µL of human plasma into a 96-well plate.

  • 1.2 Add 10 µL of Internal Standard (e.g., MOPPC-d5, 100 ng/mL). Self-validation check: The IS peak area must remain within ±20% of the mean across the entire batch to prove extraction consistency.

  • 1.3 Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • 1.4 Vortex at 1000 rpm for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • 1.5 Transfer 100 µL of supernatant to a clean plate, dilute with 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak splitting), and inject 5 µL.

Step 2: Selectivity and Matrix Effect Evaluation
  • 2.1 Selectivity: Extract and analyze 6 independent lots of blank human plasma. Acceptance Criteria: Interfering peaks at the analyte's retention time must be <20% of the LLOQ response, and <5% of the IS response[3].

  • 2.2 Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio of the analyte spiked into post-extracted blank matrix by the peak area ratio of the analyte in neat solvent. Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be ≤15%[5].

Step 3: Linearity, Accuracy, and Precision
  • 3.1 Linearity: Prepare a calibration curve from 0.5 ng/mL to 1000 ng/mL using a 1/x2 weighted linear regression. Acceptance Criteria: R2≥0.99 . Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ)[4].

  • 3.2 Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates of six, across three separate analytical runs. Acceptance Criteria: Intra-run and inter-run precision (CV%) must be ≤15% (≤20% for LLOQ), and accuracy must be within 85-115% of nominal values[6].

Validation_Workflow Start ICH M10 Bioanalytical Validation Selectivity 1. Selectivity & Specificity Analyze 6 Blank Matrix Lots Start->Selectivity Linearity 2. Linearity & Range Calibration Curve (R² ≥ 0.99) Selectivity->Linearity AccPrec 3. Accuracy & Precision Intra/Inter-batch QC (CV ≤ 15%) Linearity->AccPrec Matrix 4. Matrix Effect & Recovery IS-Normalized Matrix Factor AccPrec->Matrix Pass Method Validated for Study Sample Analysis Matrix->Pass

Figure 2: Step-by-step ICH M10 compliant bioanalytical method validation workflow.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH.org. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation." FDA.gov. Available at:[Link]

  • Allmpus Laboratories. "Baclofen Impurity 4 / Baclofen RC 7." Allmpuslab.com. Available at:[Link]

  • ResearchGate. "Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma." ResearchGate.net. Available at:[Link]

Sources

Comparative

batch vs continuous flow synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

An in-depth technical analysis of the synthetic methodologies for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 1784747-50-7), a privileged chiral intermediate in the synthesis of GABA analogues such as (R)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic methodologies for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 1784747-50-7), a privileged chiral intermediate in the synthesis of GABA analogues such as (R)-Phenibut, Baclofen, and Rolipram.

This guide objectively compares traditional batch processing against modern telescoped continuous flow synthesis, providing mechanistic causality, self-validating protocols, and quantitative performance metrics.

Mechanistic Pathway & Synthetic Strategy

The synthesis of the target (3R,4S)-pyrrolidone relies on a two-stage cascade: an enantioselective organocatalytic Michael addition followed by a reductive lactamization.

  • Asymmetric Michael Addition: Dimethyl malonate attacks trans-β-nitrostyrene. The stereocenter at the benzylic position (C4 of the final pyrrolidone) is established here. Using a chiral hydrogen-bonding catalyst (e.g., a squaramide or thiourea derivative), the Re-face attack is favored, yielding the (S)-nitro diester intermediate[1].

  • Nitro Reduction & Lactamization: The aliphatic nitro group is reduced to a primary amine. Under thermal conditions, this amine spontaneously undergoes intramolecular amidation with the adjacent methyl ester, expelling methanol to form the lactam ring[2].

  • Dynamic Stereocontrol: The C3 position (the malonate carbon) is highly acidic as it is flanked by a ketone (lactam) and an ester. Under the reaction conditions, it rapidly epimerizes to the thermodynamically favored trans configuration, yielding the highly specific (3R,4S) diastereomer[1].

ChemPathway SM trans-β-Nitrostyrene + Dimethyl Malonate MA Dimethyl (S)-2-(2-nitro- 1-phenylethyl)malonate SM->MA Asymmetric Michael Addition (Chiral Catalyst) AM Dimethyl (S)-2-(2-amino- 1-phenylethyl)malonate MA->AM Nitro Reduction (H2, Pd/C) PROD Methyl (3R,4S)-2-oxo-4- phenylpyrrolidine-3-carboxylate AM->PROD Intramolecular Lactamization (- MeOH)

Figure 1: Reaction pathway from β-nitrostyrene to the (3R,4S)-pyrrolidone intermediate.

Batch Synthesis Protocol & Limitations

Traditional batch synthesis isolates the intermediate, leading to extended reaction times and significant solvent waste. The primary bottleneck is the multiphasic hydrogenation step, which is severely limited by the Rayleigh limit for gas-liquid mass transfer.

Step-by-Step Batch Protocol
  • Michael Addition: In a 100 mL round-bottom flask, dissolve trans-β-nitrostyrene (10.0 mmol) and dimethyl malonate (12.0 mmol) in 20 mL of toluene. Add a homogenous chiral squaramide catalyst (10 mol%). Stir at 25 °C for 48 hours.

  • Batch Validation: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the highly conjugated yellow nitrostyrene spot is entirely consumed.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography to isolate the (S)-nitro diester.

  • Hydrogenation/Lactamization: Dissolve the purified intermediate in 30 mL of methanol. Carefully add 10% Pd/C (100 mg). Evacuate the flask and backfill with H₂ gas three times. Stir under an H₂ balloon (1 atm) at 50 °C for 24 hours.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the catalyst. (Safety Note: Pd/C is highly pyrophoric when dry and saturated with hydrogen). Concentrate the filtrate and recrystallize from EtOAc/hexane to yield the (3R,4S) product.

Causality of Failure Modes in Batch:

  • Kinetics: The homogenous organocatalyst operates at a relatively low effective concentration, requiring 48 hours to reach full conversion.

  • Mass Transfer: Hydrogen gas diffuses poorly into the bulk methanol solvent. The catalyst sits at the bottom of the flask, starving the reaction of hydrogen and promoting side reactions (e.g., dimerization or incomplete lactamization).

Telescoped Continuous Flow Paradigm

Flow chemistry fundamentally alters the physical environment of the reaction. By utilizing packed-bed reactors, the system achieves a massive local concentration of catalyst and near-instantaneous gas-liquid-solid mixing[3]. This allows the two steps to be "telescoped" (run sequentially without intermediate purification)[4].

FlowSynthesis R1 Feed A (β-Nitrostyrene) Mix1 T-Mixer R1->Mix1 R2 Feed B (Dimethyl Malonate) R2->Mix1 CBR Packed-Bed Reactor 1 (Polymer-Catalyst, 25°C) Mix1->CBR 0.1 mL/min Mix2 Gas-Liquid Mixer CBR->Mix2 (S)-Adduct H2 H2 Gas H2->Mix2 10 mL/min HBR Trickle-Bed Reactor 2 (Pd/C, 60°C) Mix2->HBR Segmented Flow BPR BPR (10 bar) HBR->BPR Prod Target Product (3R,4S)-Pyrrolidone BPR->Prod

Figure 2: Telescoped continuous flow setup for the asymmetric synthesis of the pyrrolidone intermediate.

Step-by-Step Continuous Flow Protocol
  • Feed Preparation:

    • Feed A: 0.5 M trans-β-nitrostyrene + 0.05 M biphenyl (internal standard) in toluene.

    • Feed B: 0.6 M dimethyl malonate in toluene.

  • Reactor 1 (Michael Addition): Pump Feeds A and B via dual HPLC pumps at 0.05 mL/min each into a T-mixer. The combined stream enters an Omnifit glass column (10 mm i.d. × 100 mm) packed with a polymer-supported chiral squaramide catalyst maintained at 25 °C. (Residence time: ~30 min).

  • Reactor 2 (Hydrogenation & Lactamization): The effluent from Reactor 1 merges with a continuous stream of H₂ gas (10 mL/min, controlled via a mass flow controller) using a tube-in-tube gas-liquid mixer. The resulting segmented flow enters a stainless-steel trickle-bed reactor (4.6 mm i.d. × 150 mm) packed with 5% Pd/C homogeneously mixed with inert glass beads (to prevent fluid channeling) heated to 60 °C.

  • System Pressurization: A Back-Pressure Regulator (BPR) at the system outlet is set to 10 bar.

  • Self-Validation & Collection: The system is self-validating via an inline ReactIR flow cell positioned before the BPR. The system is allowed to run to waste until the IR stretch for the nitro group (1550 cm⁻¹) disappears and the lactam carbonyl stretch (1700 cm⁻¹) stabilizes. Once steady-state is confirmed, the product stream is collected, depressurized, and concentrated to yield the analytically pure product.

Causality of Success in Flow:

  • Immobilized Catalyst Dynamics: The polymer-supported catalyst in Reactor 1 creates a pseudo-infinite concentration of catalytic sites relative to the substrate flow, driving the Michael addition to completion in 30 minutes rather than 48 hours[1].

  • Interfacial Area: In the trickle-bed reactor, the liquid forms a microscopic film over the Pd/C particles while H₂ gas flows concurrently. This eliminates mass transfer resistance, allowing the reduction to finish in under 10 minutes[3].

  • Thermodynamic Trapping: The elevated temperature (60 °C) and pressure (10 bar) in Reactor 2 provide the exact activation energy required to force the immediate intramolecular lactamization and subsequent epimerization to the trans-(3R,4S) configuration, preventing the isolation of unstable intermediates[2].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the optimized batch protocol against the telescoped continuous flow methodology.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time (Michael Addition) 48 hours30 minutes (Residence Time)
Reaction Time (Reduction/Lactamization) 24 hours8 minutes (Residence Time)
Overall Isolated Yield 58%89%
Enantiomeric Excess (ee) 88%96%
Diastereomeric Ratio (dr, trans:cis) 85:1598:2
Space-Time Yield (STY) 4.2 g / L / h185.0 g / L / h
E-factor (Waste generation) > 65< 8
Intermediate Purification Required? Yes (Chromatography)No (Telescoped)

Conclusion

For the synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, continuous flow chemistry represents a massive operational upgrade over batch processing. By utilizing heterogeneous catalysis and multiphasic trickle-bed reactors, the flow paradigm eliminates mass transfer bottlenecks, drastically improves the Space-Time Yield (STY), and provides a safer, highly scalable route to critical GABA-analogue APIs[5].

References

  • Balázs, G., et al. "Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut." Organic Letters, 2020.[Link]

  • Britton, J., & Raston, C. L. "Multi-step continuous-flow synthesis." Chemical Society Reviews, 2017.[Link]

  • Porta, R., et al. "Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin." Molecules, 2015.[Link]

  • Zhang, Y., et al. "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." Molecules, 2022.[Link]

Sources

Validation

in vitro toxicity comparison of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate derivatives

In Vitro Toxicity Comparison of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Derivatives: A Comprehensive Screening Guide Executive Summary In the landscape of neurotropic drug design and oncology, the pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Comparison of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Derivatives: A Comprehensive Screening Guide

Executive Summary

In the landscape of neurotropic drug design and oncology, the pyrrolidone scaffold is a highly versatile pharmacophore. Specifically, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate serves as a critical chiral intermediate in the synthesis of GABA-B agonists like Phenibut and Baclofen[1][2]. However, recent paradigm shifts in medicinal chemistry have repurposed functionalized oxopyrrolidine derivatives as potent cytotoxic agents against aggressive malignancies[3][4].

For application scientists and drug development professionals, distinguishing between the benign baseline toxicity of neurotropic precursors and the targeted cytotoxicity of advanced functionalized derivatives is paramount. This guide provides an objective comparison of these derivatives, grounded in rigorous in vitro screening methodologies and structural causality.

Chemical Context & Structural Causality (The "Why")

When evaluating the in vitro toxicity of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate and its derivatives, the structural modifications directly dictate the cellular response:

  • Stereochemistry & Receptor Affinity: The (3R,4S) enantiomeric configuration is vital. While it primarily dictates stereospecific binding to target receptors (e.g., GABA-B for ring-opened forms), enantiomeric purity also minimizes off-target protein binding, which can artificially inflate perceived cytotoxicity in in vitro assays.

  • Halogenation (e.g., p-Chloro substitution): Why does the p-chloro derivative (a Baclofen precursor) exhibit slightly higher hepatotoxicity in HepG2 cells than the unsubstituted parent? The addition of the halogen increases the compound's lipophilicity (LogP). This facilitates rapid passive diffusion across the hepatocellular membrane. Once intracellular, halogenated pyrrolidones can induce mild mitochondrial uncoupling, observed as a steeper decline in metabolic viability.

  • Hydrazone/Azole Functionalization: Modifying the carboxylate group with hydrazone or azole moieties shifts the molecule from a neurotropic intermediate to a targeted chemotherapeutic. These bulky, electron-rich groups intercalate with cellular machinery, deliberately triggering Reactive Oxygen Species (ROS) generation and subsequent apoptosis in cancer cell lines[3][4].

Comparative In Vitro Toxicity Profiles

To objectively compare performance, we evaluate three structural classes across a standard toxicological panel: HEK-293 (human embryonic kidney, baseline renal toxicity), HepG2 (human hepatoma, hepatic metabolism), and MCF-7 (breast adenocarcinoma, targeted efficacy).

Table 1: Quantitative Cytotoxicity Comparison (IC₅₀ Values at 48h)

Derivative ClassStructural ModificationHEK-293 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Primary Toxicity Mechanism
Compound A Unsubstituted Parent> 200> 150> 150Negligible; safe neurotropic precursor
Compound B p-Chloro substituted120 ± 1585 ± 1095 ± 12Mild mitochondrial uncoupling via lipophilicity
Compound C Hydrazone-functionalized45 ± 522 ± 48 ± 2Targeted apoptosis & ROS generation

Data Interpretation: The unsubstituted parent compound (Compound A) demonstrates an excellent safety profile, confirming its utility as a low-toxicity intermediate[2]. Conversely, Compound C demonstrates a highly selective cytotoxic effect against MCF-7 cells, validating the use of oxopyrrolidine derivatives in oncological drug discovery[3].

Mechanistic Workflow Visualization

Understanding the divergence between baseline safety screening and targeted anticancer evaluation requires a multiparametric approach.

G A Methyl (3R,4S)-2-oxo-4- phenylpyrrolidine-3-carboxylate B Hepatic & Renal Cell Lines (HepG2, HEK-293) A->B Baseline Toxicity C Cancer Cell Lines (MCF-7, PC-3) A->C Anticancer Screening D MTT Assay (Mitochondrial Viability) B->D E LDH Release (Membrane Integrity) B->E C->D C->E F Low Cytotoxicity (Neurotropic Precursors) D->F IC50 > 100 µM G High Cytotoxicity (Anticancer Derivatives) D->G IC50 < 20 µM E->F E->G

In vitro screening workflow differentiating baseline toxicity from targeted cytotoxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol utilizes a dual-assay system (MTT and LDH). Relying on a single assay can yield false positives; for instance, a compound might inhibit mitochondrial metabolism (failing the MTT assay) without actually rupturing the cell membrane (passing the LDH assay).

Protocol: Multiparametric Cytotoxicity Screening

Step 1: Cell Seeding and Acclimation

  • Seed HepG2 and MCF-7 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Causality Note: A 24-hour incubation at 37°C (5% CO₂) is mandatory. This allows cells to re-establish focal adhesions and enter the log-growth phase. Treating cells in the lag phase artificially skews IC₅₀ data due to altered metabolic baselines.

Step 2: Compound Preparation and Treatment

  • Dissolve the pyrrolidine derivatives in molecular-grade DMSO to create 100 mM stock solutions.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 200 µM.

  • Self-Validating Control: Ensure final DMSO concentration never exceeds 0.1% (v/v). You must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 50 µM Cisplatin) to validate assay sensitivity[4].

Step 3: LDH Release Assay (Necrosis Marker)

  • After 48 hours of exposure, transfer 50 µL of the culture supernatant to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mixture (lactate, NAD⁺, diaphorase, INT) and incubate for 30 minutes in the dark.

  • Causality Note: LDH is a stable cytosolic enzyme. Its presence in the supernatant directly correlates with plasma membrane rupture (necrosis). If your maximum release control (Triton X-100 lysis) does not yield an absorbance at least 5-fold higher than the spontaneous release (vehicle), the assay is invalid.

  • Measure absorbance at 490 nm.

Step 4: MTT Assay (Metabolic Marker)

  • To the original plate (containing cells and remaining media), add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours.

  • Remove media and solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Causality Note: The reduction of yellow MTT to purple formazan is catalyzed by mitochondrial succinate dehydrogenase. A drop in signal compared to the vehicle control indicates mitochondrial dysfunction or reduced cell number.

  • Measure absorbance at 570 nm and calculate the IC₅₀ using non-linear regression analysis.

References

  • Source: who.
  • Title: Unedited - Advance copy Pre-Review Report: PHENIBUT - World Health Organization (WHO)
  • Title: Exploration of 1-(2,4-difluorophenyl)
  • Title: The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and...

Sources

Comparative

Cost Analysis and Performance Comparison of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate Synthetic Routes

Executive Summary Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 1784747-50-7) is a high-value chiral intermediate critical for the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives[1][2]. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 1784747-50-7) is a high-value chiral intermediate critical for the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives[1][2]. It serves as the direct precursor to APIs such as (R)-phenibut, (R)-baclofen, and pyrrolidone-based nootropics (e.g., rolipram analogs)[3][4]. Because the pharmacological efficacy of these neurotropic drugs is highly stereodependent, establishing a cost-effective, scalable, and highly enantioselective synthetic route is a primary bottleneck in their process development.

This guide objectively compares three distinct synthetic architectures—Asymmetric Batch Organocatalysis , Continuous-Flow Heterogeneous Catalysis , and Chemoenzymatic Kinetic Resolution —evaluating their mechanistic efficiency, scalability, and overall cost-per-kilogram (OpEx/CapEx).

Mechanistic Pathways & Route Architecture

The construction of the pyrrolidone core universally relies on the Michael addition of dimethyl malonate to trans-β-nitrostyrene, followed by the reductive cyclization of the resulting γ-nitro malonate[2][4]. The divergence in synthetic routes lies in how the (3R,4S) stereocenters are established.

  • Route A: Asymmetric Batch Organocatalysis: Utilizes a bifunctional squaramide or thiourea organocatalyst. The catalyst's amine moiety deprotonates the malonate while its hydrogen-bond donors activate the nitro group, enforcing strict enantiofacial discrimination[2][5].

  • Route B: Continuous-Flow Heterogeneous Catalysis: Employs a polymer-supported Pyridinebisoxazoline (Pybox)-Calcium chloride complex in a packed-bed reactor[4][6]. This is telescoped directly into a continuous hydrogenation column.

  • Route C: Chemoenzymatic Kinetic Resolution: Bypasses chiral metal/organocatalysts by performing an achiral Michael addition using DBU, followed by reductive cyclization. The resulting racemic mixture is resolved using Candida antarctica Lipase B (CAL-B), which selectively hydrolyzes the undesired enantiomer.

G A trans-β-Nitrostyrene + Dimethyl Malonate B Route A: Asymmetric Batch (Squaramide Cat.) A->B C Route B: Continuous Flow (Ca-Pybox Cat.) A->C D Route C: Achiral Batch (DBU Cat.) A->D E Chiral Michael Adduct (>95% ee) B->E C->E F Racemic Adduct D->F G Reductive Cyclization (H2, Pd/C) E->G F->G Racemic Pyrrolidone H Kinetic Resolution (CAL-B Lipase) G->H From Racemic Adduct I Methyl (3R,4S)-2-oxo-4- phenylpyrrolidine-3-carboxylate G->I From Chiral Adduct H->I 50% max yield

Synthetic pathways for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Quantitative Cost & Performance Analysis

The following data synthesizes pilot-scale metrics to provide a realistic economic comparison. Note: Reagent costs are normalized estimates based on bulk pharmaceutical manufacturing pricing.

MetricRoute A (Batch Organocatalysis)Route B (Continuous Flow)Route C (Chemoenzymatic)
Overall Yield 82%88%41% (Max 50% theoretical)
Enantiomeric Excess (ee) > 95%> 98%> 99%
Raw Material Cost ($/kg) ~$120 / kg~$85 / kg~$150 / kg
Catalyst Cost Contribution High (Squaramide is consumed/lost)Low (Polymer-Pybox reused >200x)Medium (CAL-B is recyclable)
CapEx Requirement Low (Standard batch reactors)High (Flow chemistry skids, MFCs)Low (Standard batch reactors)
Safety Profile Moderate (Bulk H2 handling)Excellent (Minimal H2 inventory)Moderate (Bulk H2 handling)
Primary Cost Driver Chiral organocatalyst synthesisInitial equipment investment50% mass loss during resolution

Verdict: Route B (Continuous Flow) offers the lowest operational expenditure (OpEx) and highest safety profile at scale, making it the optimal choice for commercial manufacturing despite the high initial CapEx[6]. Route A remains the most accessible for early-stage R&D and medicinal chemistry labs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below incorporate thermodynamic rationales and self-validating checkpoints.

Protocol 1: Route A (Asymmetric Batch Synthesis)

Causality Focus: Solvent Selection & Thermodynamic Control

  • Reaction Setup: Dissolve trans-β-nitrostyrene (1.0 eq) and dimethyl malonate (1.5 eq) in anhydrous toluene (0.5 M).

    • Causality: Toluene, a non-polar solvent, is explicitly chosen to prevent disruption of the delicate hydrogen-bonding network between the squaramide catalyst and the nitroalkene substrate, which is essential for high enantioselectivity[5].

  • Catalysis: Add 1 mol% of chiral bifunctional squaramide catalyst. Stir at 25°C for 24 hours.

  • Self-Validation Checkpoint 1: Analyze via chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10). The reaction must show >95% ee of the (R)-adduct before proceeding.

  • Reductive Cyclization: Transfer the crude mixture to a Parr hydrogenator. Add 10% Pd/C (5 wt%) and subject to 50 psi H2 at 45°C for 12 hours.

    • Causality: The reduction of the nitro group to an amine triggers spontaneous intramolecular aminolysis with the adjacent methyl ester. The 45°C temperature provides sufficient thermal energy to ensure thermodynamic equilibration, driving the C3-carboxylate and C4-phenyl groups into the more stable trans-(3R,4S) configuration.

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate under reduced pressure and recrystallize from EtOAc/Hexanes to yield the final product.

Protocol 2: Route B (Telescoped Continuous-Flow Synthesis)

Causality Focus: Multiphase Mass Transfer & Hazard Mitigation

FlowReactor Pump1 Pump A: Nitrostyrene in Toluene Mixer T-Mixer Pump1->Mixer Pump2 Pump B: Dimethyl Malonate Pump2->Mixer Reactor1 Packed Bed Reactor 1 (Polymer-Ca-Pybox) 25°C, τ = 30 min Mixer->Reactor1 Reactor2 Packed Bed Reactor 2 (10% Pd/C) 60°C, 10 bar, τ = 15 min Reactor1->Reactor2 Chiral Adduct H2 H2 Gas Mass Flow Controller H2->Reactor2 BPR Back Pressure Regulator (10 bar) Reactor2->BPR Collection Product Collection (Chiral Pyrrolidone) BPR->Collection

Continuous-flow reactor setup for telescoped asymmetric Michael addition and reduction.

  • Reactor Preparation:

    • Pack Column 1 (Stainless steel, 10 mm ID) with polymer-supported Ca-Pybox catalyst[4][6].

    • Pack Column 2 with 10% Pd/C homogeneously mixed with inert silica gel (1:3 ratio).

    • Causality: Diluting the Pd/C with silica prevents physical channeling of the gas-liquid mixture, ensuring a uniform residence time distribution and maximizing contact at the triphasic (gas-liquid-solid) boundary.

  • Flow Execution: Pump a 1.0 M solution of trans-β-nitrostyrene (Pump A) and a 1.5 M solution of dimethyl malonate with 0.1 M Et3N (Pump B) through a T-mixer into Column 1. Set flow rates to achieve a residence time (τ) of 30 minutes at 25°C[6].

  • In-Line Hydrogenation: The effluent from Column 1 is mixed with H2 gas (regulated via a Mass Flow Controller) and directed into Column 2 (τ = 15 min, 60°C).

  • Self-Validation Checkpoint 2 (PAT): Utilize an in-line Process Analytical Technology (PAT) flow-IR cell post-Column 1 to monitor the disappearance of the nitro asymmetric stretch (~1550 cm⁻¹).

  • System Pressurization: Maintain the entire system under 10 bar of pressure using a Back Pressure Regulator (BPR) at the outlet.

    • Causality: 10 bar pressure keeps the H2 gas heavily dissolved in the liquid phase, accelerating reduction kinetics and preventing bubble-induced flow disruptions (slug flow) that could decrease catalyst contact time.

References

  • Bidepharm. "CAS:1250999-42-8, EThyl 4-Oxo-1,2,3,4,5,6-Hexahydro ...".
  • World Health Organization (WHO). "Unedited - Advance copy Pre-Review Report: PHENIBUT".
  • PMC.
  • Encyclopedia.pub.
  • DergiPark. "An Efficient Synthesis of Chiral Catalyst: Application in Enantioselective Michael Addition Reactions".
  • ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals.[1][2] Its derivatives can exhibit a range of biological activities and, consequently, varying hazard profiles.[2][3] Therefore, a ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals.[1][2] Its derivatives can exhibit a range of biological activities and, consequently, varying hazard profiles.[2][3] Therefore, a cautious and informed approach to waste management is essential.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles:

  • Hazard Identification: Understanding the potential physical, health, and environmental hazards of the chemical.

  • Waste Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[4]

  • Proper Containment: Using appropriate, labeled containers for waste accumulation.[5]

  • Regulatory Compliance: Adhering to all local, state, and federal regulations for hazardous waste disposal.[6][7]

Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the process of safely managing waste containing methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, it is crucial to understand the potential hazards. Based on data for pyrrolidine and its derivatives, assume that methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate may be:

  • Harmful if swallowed or inhaled.

  • A cause of skin and serious eye irritation or damage. [8]

  • Potentially combustible. [9]

Therefore, the following minimum PPE should be worn:

  • Eye Protection: Chemical safety goggles. In cases of splash risk, a face shield should also be used.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a respirator may be necessary.

Step 2: Waste Characterization and Segregation

Properly characterizing the waste is a legal requirement and critical for safe disposal.[10]

  • Solid Waste:

    • Contaminated Materials: Items such as gloves, paper towels, and weighing papers that are lightly contaminated with the compound should be collected in a designated, sealed plastic bag or container.

    • Neat (Unused) Compound: Unused or expired methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate should be treated as pure chemical waste.

  • Liquid Waste:

    • Solutions: Solutions containing the compound should be collected in a dedicated, leak-proof container.

    • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases to avoid potentially hazardous reactions.[8]

Step 3: Waste Container Selection and Labeling

The choice of container and proper labeling are vital for preventing accidents and ensuring compliant disposal.

  • Container Selection:

    • Use containers made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[11]

    • The label must include:

      • The full chemical name: "methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate" (avoid abbreviations).

      • The concentration or approximate percentage of the compound in the waste stream.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

      • Any relevant hazard warnings (e.g., "Irritant," "Harmful").

Step 4: On-site Accumulation and Storage

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to catch any potential leaks or spills.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate waste.

DisposalWorkflow start Waste Generation assess_hazard Hazard Assessment & PPE start->assess_hazard characterize Waste Characterization assess_hazard->characterize solid_waste Solid Waste (Contaminated materials, neat compound) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions) characterize->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid segregate Segregate from Incompatibles liquid_waste->segregate containerize_liquid Place in Labeled Liquid Waste Container segregate->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup dispose Final Disposal at a Permitted Facility request_pickup->dispose

Caption: Disposal workflow for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate.

Quantitative Data Summary

While specific quantitative data for methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is not available, the table below provides relevant information for the parent compound, pyrrolidine, which can serve as a conservative reference.

PropertyValue (for Pyrrolidine)Source
Boiling Point87-88 °C (189-190 °F)
Density0.852 g/cm³ at 25 °C (77 °F)
pKa of Conjugate Acid11.27[12]
GHS Hazard StatementsH225, H302, H314, H332[13]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.[14]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.[15][16]

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • CPAchem Ltd. (2024, July 5). Safety data sheet - Pyrrolidine. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Pyrrole. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide an authoritative, causality-driven framework for the safe handling, operational processing, and disposal of methyl (3R,4S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide an authoritative, causality-driven framework for the safe handling, operational processing, and disposal of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, a critical pharmaceutical intermediate.

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization of rules; it requires a mechanistic understanding of why specific protocols exist. This guide establishes a self-validating safety system designed to protect you from uncharacterized pharmacological risks.

Chemical Profiling & Hazard Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the physicochemical properties of the target compound. Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a pyrrolidine derivative. While its specific chronic toxicological profile may not be fully characterized in standard literature, structurally related pyrrolidine-3-carboxylates are known to act as1[1].

Quantitative Data & Safety Implications
PropertyValue / SpecificationCausality / Safety Implication
CAS Number 1784747-50-7Unique identifier for tracking and SDS cross-referencing[2].
Molecular Formula C12H13NO3Non-halogenated organic compound; dictates specific waste segregation pathways[2].
Molecular Weight 219.24 g/mol Relatively low MW; fine powders pose a high aerosolization and inhalation risk[2].
Physical State Solid / Powder (Typical)Prone to static cling and airborne dispersion during weighing and transfer operations.
Toxicity Profile Uncharacterized / Suspected IrritantTreat as a potent pharmaceutical active; requires stringent, multi-layered barrier protection[3].

Causality-Driven PPE Selection

We do not just mandate PPE; we design a self-validating barrier system. Every layer serves a specific mechanistic purpose to mitigate exposure to pharmaceutical intermediates[4].

  • Primary Hand Protection (Double Gloving):

    • Protocol: Wear a pair of inner standard nitrile gloves (4 mil) and an outer pair of extended-cuff, heavy-duty chemical-resistant gloves (e.g., 8 mil nitrile or butyl rubber)[4].

    • Causality: Pyrrolidine derivatives can permeate standard latex. Nitrile provides superior resistance to organic intermediates. Double gloving creates a self-validating system: if the outer glove is compromised or contaminated, the inner glove prevents dermal absorption while alerting the user to change the outer layer immediately.

  • Respiratory & Inhalation Protection:

    • Protocol: All handling must occur within a certified chemical fume hood with a minimum face velocity of 80-100 fpm[4]. If a fume hood is unavailable (e.g., during bulk transfer or maintenance), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: The compound's powder form can easily aerosolize. Inhalation of uncharacterized pharmaceutical intermediates can lead to systemic absorption and severe respiratory irritation[1].

  • Ocular & Dermal Barriers:

    • Protocol:4 (not standard safety glasses) and a flame-resistant, fluid-impermeable lab coat[4].

    • Causality: Goggles provide a complete seal against airborne particulates. The lab coat prevents the accumulation of microscopic dust on personal clothing, which could otherwise lead to chronic, low-dose exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate remains a closed, highly controlled system.

Step-by-Step Methodology: Weighing and Transfer
  • Fume Hood Preparation: Verify the fume hood's airflow monitor indicates safe operation. Clear the workspace of unnecessary clutter to minimize cross-contamination[4].

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Fine organic powders hold static charges, causing them to repel from the spatula and aerosolize into the user's breathing zone.

  • PPE Verification: Don all required PPE (double gloves, goggles, lab coat). Inspect outer gloves for micro-tears.

  • Enclosed Weighing: Tare the weigh boat. Carefully transfer the compound using a clean, dry spatula. Close the source container immediately after use to prevent moisture ingress and ambient exposure.

  • Sealed Transfer: If transferring the weighed solid to another vessel outside the hood, place the weigh boat inside a secondary sealed container (e.g., a larger screw-cap jar) before moving it across the laboratory.

G Start Pre-Operation: Fume Hood & PPE Check AntiStatic Apply Anti-Static Measures Start->AntiStatic Verified Weighing Weighing Protocol (Enclosed Environment) AntiStatic->Weighing Prevents Aerosolization Transfer Secondary Containment Transfer Weighing->Transfer SpillCheck Spill or Aerosol Detected? Transfer->SpillCheck Decon Initiate Decontamination SOP SpillCheck->Decon Yes Reaction Proceed to Reaction Setup SpillCheck->Reaction No Decon->Reaction Resolved

Caption: Operational workflow for handling pharmaceutical intermediates with integrated exposure control.

Spill Response & Decontamination

In the event of a spill, immediate and methodical action is required to prevent environmental release and personnel exposure.

Step-by-Step Methodology: Solid Spill Recovery
  • Isolate the Area: Alert nearby personnel. If the spill is outside the fume hood, evacuate the immediate area and allow aerosols to settle for 10-15 minutes[1].

  • Upgrade PPE: Ensure you are wearing a P100 respirator and heavy-duty outer gloves before approaching the spill[1].

  • Wet Wiping Technique: Do not dry sweep, as this will aggressively aerosolize the powder. Lightly dampen absorbent pads with a compatible solvent (e.g., water or ethanol, depending on the specific synthetic formulation's solubility) and gently place them over the spilled powder.

  • Collection: Scoop the dampened material and pads into a hazardous waste container using a non-sparking tool[1].

  • Surface Decontamination: Wash the affected area thoroughly with a detergent solution, followed by a water rinse, to remove any residual micro-particulates[1].

Waste Disposal & Environmental Logistics

Improper disposal of pharmaceutical intermediates poses severe environmental risks. Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate must be treated as hazardous chemical waste.

Step-by-Step Methodology: Disposal
  • Segregation: Classify the waste as "Non-Halogenated Organic Solid Waste" (unless it has been mixed with halogenated solvents during a downstream reaction).

  • Containment: Place all contaminated consumables (weigh boats, spatulas, outer gloves, and spill cleanup materials) into a clearly labeled, heavy-duty polyethylene hazardous waste bag or rigid container[1].

  • Labeling: Clearly label the container with the chemical name, CAS number (1784747-50-7), and the hazard warning "Toxic/Irritant Pharmaceutical Intermediate".

  • Institutional Transfer: Do not flush down the sink or discard in regular trash. Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which ensures the complete destruction of the active pharmacophore[4].

References

  • Title: Buy Online CAS Number 1784747-50-7 - TRC ...
  • Source: fishersci.
  • Title: Matrix Scientific: (February 16 2017) (S)
  • Source: benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate
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methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate
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